molecular formula C10H13NO2 B1146535 Phenacetin-d5 CAS No. 69323-74-6

Phenacetin-d5

Cat. No.: B1146535
CAS No.: 69323-74-6
M. Wt: 184.25 g/mol
InChI Key: CPJSUEIXXCENMM-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacetin (acetophenetidin) is a historically significant synthetic compound first developed in 1878 and introduced as one of the first non-opioid, non-anti-inflammatory analgesics in 1887 . Its primary research value stems from its role as a model compound for studying drug-induced toxicities and its metabolic pathway. Researchers utilize Phenacetin to investigate the mechanisms of analgesic nephropathy, a condition characterized by renal papillary necrosis that led to the drug's withdrawal from medicinal use . Furthermore, its established classification as a human carcinogen by the International Agency for Research on Cancer (IARC) makes it a critical agent in oncological research, particularly for studying urothelial carcinomas of the renal pelvis and urinary bladder . The compound's mechanism of action involves its conversion into an active metabolite, paracetamol (acetaminophen), which is believed to mediate its analgesic and antipyretic effects, while a minor metabolic pathway produces a carcinogenic derivative, p-phenetidine . In contemporary research settings, Phenacetin is also valuable in forensic and toxicological studies, as it is frequently identified as an adulterant in illicit street drugs, providing a case study in substance analysis and public health risks . Its well-documented history and clear adverse effect profile offer researchers a robust model for investigating nephrotoxicity, carcinogenesis, and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69323-74-6

Molecular Formula

C10H13NO2

Molecular Weight

184.25 g/mol

IUPAC Name

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2

InChI Key

CPJSUEIXXCENMM-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C

Synonyms

N-[(4-(Ethoxy-d5)phenyl]acetamide;  p-Acetophenetidide-d5;  4-(Acetylamino)phenetole-d5;  4-(Ethoxy-d5)-1-acetylaminobenzene;  4-(Ethoxy-d5)acetanilide;  4’-(Ethoxy-d5)acetanilide;  Aceto-4-phenetidine;  Acetophenetidin-d5;  Acetophenetidine-d5;  Acetopheneti

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenacetin-d5: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Phenacetin-d5, a deuterated analog of the analgesic compound Phenacetin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Properties and Structure

This compound, also known as N-(4-ethoxyphenyl-d5)acetamide, is a stable, isotopically labeled form of Phenacetin where the five hydrogen atoms on the ethoxy group are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is crucial for its primary application as an internal standard in mass spectrometry-based quantitative analysis.

The structural difference between Phenacetin and this compound is illustrated below:

Figure 1: Chemical Structures of Phenacetin and this compound

G cluster_phenacetin Phenacetin cluster_phenacetin_d5 This compound phenacetin_img phenacetin_img phenacetin_label N-(4-ethoxyphenyl)acetamide phenacetin_d5_img phenacetin_d5_img phenacetin_d5_label N-(4-ethoxyphenyl-d5)acetamide

Caption: 2D structures of Phenacetin and its deuterated analog, this compound.

PropertyValue
Molecular Formula C₁₀H₈D₅NO₂
Molecular Weight 184.25 g/mol [1]
IUPAC Name N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide[1]
CAS Number 69323-74-6[1]
Melting Point 134-136 °C[2]
Boiling Point (est.) Similar to Phenacetin (~355 °C at 760 mmHg)
Solubility In DMSO: ≥ 100 mg/mL[3]In Water: 0.67 mg/mL (requires sonication)[3]
Appearance White to off-white solid
Isotopic Purity Typically ≥98 atom % D

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be readily prepared via a Williamson ether synthesis, a standard method for forming ethers. This approach is analogous to the synthesis of non-deuterated Phenacetin. The key adaptation is the use of a deuterated ethylating agent.

Reaction Scheme:

G Williamson Ether Synthesis of this compound acetaminophen Acetaminophen phenacetin_d5 This compound acetaminophen->phenacetin_d5 ethyl_iodide_d5 Ethyl-d5 Iodide ethyl_iodide_d5->phenacetin_d5 base Base (e.g., K₂CO₃) base->phenacetin_d5 Deprotonates phenolic -OH solvent Solvent (e.g., Acetone) solvent->phenacetin_d5 Reaction medium byproducts Byproducts (e.g., KI, H₂O, CO₂) phenacetin_d5->byproducts

Caption: Workflow for the synthesis of this compound.

Detailed Methodology (Adapted from standard Phenacetin synthesis):

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Deuterated Reagent: To the stirring suspension, add ethyl-d5 iodide (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Analytical Methodology: Quantification using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of Phenacetin in biological matrices. The following provides a general protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

G LC-MS/MS Quantification Workflow sample_prep Sample Preparation (e.g., plasma, urine) add_is Spike with This compound (Internal Standard) sample_prep->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction lc_separation LC Separation (C18 column) extraction->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification (Ratio of analyte to IS) ms_detection->quantification

Caption: General workflow for sample analysis using this compound as an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution as the internal standard.

    • Perform protein precipitation by adding a suitable organic solvent like acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is common.

    • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

    • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions to monitor are:

      • Phenacetin: m/z 180.1 → 138.1[4][5]

      • This compound: m/z 185.1 → 143.1 (or other appropriate fragment)

  • Quantification: The concentration of Phenacetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Phenacetin and a constant concentration of this compound.

Metabolic Pathway of Phenacetin

Phenacetin is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and toxicological data. This compound is a valuable tool in these studies to differentiate between the administered drug and its metabolites.

The major metabolic pathways of Phenacetin are O-deethylation to form acetaminophen (paracetamol) and N-hydroxylation leading to the formation of reactive metabolites.

G Metabolic Pathway of Phenacetin phenacetin Phenacetin acetaminophen Acetaminophen (Paracetamol) phenacetin->acetaminophen O-deethylation (CYP1A2) n_hydroxyphenacetin N-hydroxyphenacetin phenacetin->n_hydroxyphenacetin N-hydroxylation conjugates Glucuronide and Sulfate Conjugates acetaminophen->conjugates reactive_metabolite Reactive Metabolite (N-acetyl-p-benzoquinone imine) n_hydroxyphenacetin->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts Toxicity excretion Urinary Excretion conjugates->excretion

Caption: Simplified metabolic pathway of Phenacetin.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable the precise and accurate quantification of Phenacetin in complex biological matrices. The experimental protocols outlined in this guide, adapted from established methods, provide a solid foundation for the synthesis and analytical application of this important isotopically labeled compound. As with any chemical substance, appropriate safety precautions should be taken during handling and use.

References

The Role of Deuteration in Phenacetin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purpose of deuteration in Phenacetin-d5, a stable isotope-labeled analog of the analgesic drug Phenacetin. The primary application of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing mass spectrometry. Deuteration offers distinct advantages in these applications by providing a compound that is chemically almost identical to the analyte of interest but mass-shifted, allowing for precise and accurate quantification.

The Principle of Deuteration as an Internal Standard

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical chromatographic retention time and ionization efficiency to the non-deuterated analyte. This co-elution is critical for compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

The key to the effectiveness of deuterated internal standards lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength generally does not significantly alter the chromatographic behavior or the ionization process in the mass spectrometer, but it does make the deuterated compound distinguishable by its mass.

Applications in Bioanalysis

This compound is predominantly used in the quantitative analysis of phenacetin and its primary metabolite, paracetamol (acetaminophen), in biological matrices such as plasma and urine. These assays are crucial in pharmacokinetic studies, drug metabolism research, and toxicology.

Mass Spectrometry-Based Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for which this compound is employed as an internal standard.[1][2]

Table 1: Quantitative Data for LC-MS/MS Analysis of Phenacetin and Paracetamol

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenacetin180.18138.12
This compound (IS)185.2143.2
Paracetamol152.06110.16

Note: The exact m/z values for this compound may vary depending on the specific deuteration pattern.

Table 2: Quantitative Data for GC-MS Analysis of Phenacetin

CompoundMonitored Ion (m/z)
Phenacetin180
Phenacetin-d3 (IS)183
p-acetanisidine (methylated paracetamol)166
p-acetanisidine-d3 (methylated paracetamol-d3)169

Data from a study using phenacetin-d3 as an internal standard.[1]

Experimental Protocols

Sample Preparation for Plasma Analysis (LC-MS/MS)
  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Dilution and Injection: Transfer the supernatant to a clean tube, dilute with mobile phase if necessary, and inject an aliquot into the LC-MS/MS system.

Sample Preparation for Plasma Analysis (GC-MS)
  • Internal Standard Addition: Add deuterated analogs of phenacetin and acetaminophen to 1.0 ml of plasma.[1]

  • Extraction: Extract the sample with 5 ml of a benzene-dichloroethane (7:3) mixture.[1]

  • Derivatization: Remove the extraction solvent and methylate the residue with diazomethane.[1]

  • Reconstitution: Evaporate the solution to dryness and reconstitute the residue in ethyl acetate for GC-MS analysis.[1]

Phenacetin Metabolism

Phenacetin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major isoform responsible for its O-deethylation to form paracetamol.[3][4][5]

phenacetin_metabolism phenacetin Phenacetin cyp1a2 CYP1A2 (O-deethylation) phenacetin->cyp1a2 paracetamol Paracetamol (Acetaminophen) cyp1a2->paracetamol

Figure 1. Metabolic pathway of Phenacetin to Paracetamol.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of phenacetin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is extraction Extraction / Protein Precipitation add_is->extraction lcms LC-MS/MS or GC-MS Analysis extraction->lcms peak_integration Peak Area Integration (Analyte and IS) lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Figure 2. Bioanalytical workflow using this compound.

Synthesis of Phenacetin

Phenacetin can be synthesized via the Williamson ether synthesis from paracetamol.

williamson_ether_synthesis paracetamol Paracetamol k2co3 K2CO3 (base) paracetamol->k2co3 ethyl_iodide Ethyl Iodide ethyl_iodide->k2co3 phenacetin Phenacetin k2co3->phenacetin

Figure 3. Williamson ether synthesis of Phenacetin.

Conclusion

The deuteration of phenacetin to produce this compound serves a critical purpose in modern bioanalytical chemistry. By providing a stable, reliable, and chemically analogous internal standard, this compound enables the accurate and precise quantification of phenacetin and its metabolites in complex biological matrices. This is essential for advancing our understanding of drug metabolism, pharmacokinetics, and ensuring the safety and efficacy of therapeutic agents. The principles and methodologies outlined in this guide underscore the importance of deuterated standards in producing high-quality data in pharmaceutical research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Phenacetin-d5, a deuterated analog of the analgesic compound phenacetin. This isotopically labeled compound is a valuable tool in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical assays. This guide details a common synthetic route, purification methods, and a full suite of characterization techniques with expected analytical data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available precursor, acetaminophen (paracetamol). This reaction involves the deprotonation of the phenolic hydroxyl group of acetaminophen to form a phenoxide, which then acts as a nucleophile to attack a deuterated ethylating agent.

Synthetic Pathway

The reaction proceeds as follows:

  • Deprotonation: Acetaminophen is treated with a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the potassium or sodium salt of the acetaminophen phenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion undergoes a nucleophilic substitution reaction with a deuterated ethylating agent, typically ethyl-d5 iodide or ethyl-d5 bromide. The phenoxide attacks the electrophilic carbon of the ethyl-d5 group, displacing the halide and forming the ether linkage.

Synthesis_Pathway Acetaminophen Acetaminophen Phenoxide Acetaminophen Phenoxide Acetaminophen->Phenoxide + Base Base Base (e.g., K2CO3) Phenacetin_d5 This compound Phenoxide->Phenacetin_d5 + Ethyl-d5 Halide Byproduct KX + H2O + CO2 Phenoxide->Byproduct Deuterated_Ethyl_Halide Ethyl-d5 Halide (X = I, Br) Deuterated_Ethyl_Halide->Phenacetin_d5

Caption: Williamson ether synthesis of this compound from acetaminophen.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenacetin.[1]

Materials:

  • Acetaminophen (4-hydroxyacetanilide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl-d5 iodide (or Ethyl-d5 bromide)

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 2-butanone (10 mL per gram of acetaminophen).

  • Addition of Deuterated Reagent: To the stirred suspension, add ethyl-d5 iodide (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaOH solution (2 x 20 mL) to remove any unreacted acetaminophen, and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

    • Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Drying: Dry the purified crystals under vacuum.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the key analytical techniques and the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and the incorporation of deuterium.

Table 1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet (broad)1HN-H
~7.4Doublet2HAromatic H (ortho to -NHAc)
~6.8Doublet2HAromatic H (ortho to -OCD₂CD₃)
~2.1Singlet3H-C(=O)CH

Note: The characteristic signals for the ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm) will be absent in the ¹H NMR spectrum of this compound.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C =O
~156Aromatic C -O
~131Aromatic C -N
~122Aromatic C H (ortho to -NHAc)
~115Aromatic C H (ortho to -OCD₂CD₃)
~60-65-OC D₂CD₃ (signal will be a multiplet, broadened, and of significantly lower intensity due to C-D coupling)
~24-C(=O)C H₃
~14-OCD₂C D₃ (signal will be a multiplet, broadened, and of significantly lower intensity due to C-D coupling)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, which can further confirm the location of the deuterium labels.

Table 3: Expected Mass Spectrometry Data for this compound

m/zIon
184[M]⁺ (Molecular Ion)
142[M - C₂D₂O]⁺
114[M - C₂D₅O - CO]⁺
99[M - C₂D₅O - C₂H₃O]⁺

Note: The molecular weight of unlabeled phenacetin is 179 g/mol . The molecular weight of this compound is 184 g/mol , reflecting the replacement of five hydrogen atoms with deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled phenacetin under the same chromatographic conditions.

Table 4: Typical HPLC Parameters for Phenacetin Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 3-5 minutes (will vary based on specific column and mobile phase composition)

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the quality of the final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials (Acetaminophen, K2CO3, Ethyl-d5 iodide) Reaction Williamson Ether Synthesis Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Final_Product Pure this compound HPLC->Final_Product

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined Williamson ether synthesis protocol and employing the specified analytical techniques, researchers can confidently produce and verify high-purity, isotopically labeled this compound for use in a variety of scientific applications, particularly in the fields of drug metabolism and pharmacokinetics. The provided data tables of expected analytical results serve as a valuable reference for the successful characterization of this important research compound.

References

An In-depth Technical Guide to Phenacetin-d5: Properties and Application in CYP1A2 Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Phenacetin-d5, a deuterated analog of the analgesic compound phenacetin. This document details its chemical properties and, critically, its application as a probe substrate in the study of cytochrome P450 1A2 (CYP1A2) enzyme activity, a key enzyme in drug metabolism. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and metabolic studies.

Core Properties of this compound

This compound is a stable isotope-labeled version of phenacetin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of phenacetin and its metabolites in various biological matrices.

PropertyValue
CAS Number 69323-74-6[1][2][3][4]
Molecular Weight 184.25 g/mol [5][6][7]
Molecular Formula C₁₀H₈D₅NO₂[4][5]
Synonyms p-(Ethoxy-d5)acetanilide, N-[4-(ethoxy-d5)phenyl]acetamide[4]

Metabolic Pathway of Phenacetin

Phenacetin is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway is the O-deethylation of the ethoxy group, a reaction predominantly catalyzed by the CYP1A2 isoform, to form the active metabolite, acetaminophen (paracetamol). The use of phenacetin as a selective probe for CYP1A2 activity is well-established in in vitro drug metabolism studies. Understanding this pathway is crucial for predicting potential drug-drug interactions for compounds metabolized by CYP1A2.

G Phenacetin This compound CYP1A2 CYP1A2 (O-deethylation) Phenacetin->CYP1A2 Acetaminophen Acetaminophen-d4 CYP1A2->Acetaminophen Further_Metabolism Further Metabolism (Glucuronidation, Sulfation) Acetaminophen->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Fig. 1: Metabolic pathway of this compound.

Experimental Protocol: In Vitro this compound O-deethylation Assay for CYP1A2 Activity

This protocol outlines a typical in vitro experiment to determine the activity of human CYP1A2 using this compound as a substrate and human liver microsomes as the enzyme source. The formation of the metabolite, acetaminophen-d4, is quantified by high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or other suitable stop solution

  • Internal standard for HPLC analysis (e.g., caffeine)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of this compound by diluting the stock solution with the phosphate buffer to achieve the desired final concentrations in the incubation mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the human liver microsomes, phosphate buffer, and this compound working solution for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 200-500 µL.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold stop solution, such as perchloric acid or acetonitrile.

    • Add the internal standard.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the sample using a suitable HPLC system equipped with a UV or mass spectrometer detector.

    • The separation is typically achieved on a C18 reverse-phase column.

    • The mobile phase often consists of a gradient of acetonitrile and water.

    • Quantify the amount of acetaminophen-d4 produced by comparing its peak area to that of a standard curve.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, HLM, Buffer, NADPH) Preincubation Pre-incubate HLM, Buffer, and this compound at 37°C Reagents->Preincubation Initiation Initiate reaction with NADPH Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate reaction (Stop solution) Incubate->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation HPLC Analyze supernatant by HPLC Centrifugation->HPLC Quantification Quantify Acetaminophen-d4 HPLC->Quantification

Fig. 2: Experimental workflow for CYP1A2 assay.

References

An In-depth Technical Guide to the Safe Handling of Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Phenacetin-d5, a deuterated analog of Phenacetin. Given that the primary hazards associated with this compound are chemical rather than radiological, the safety and handling guidelines are analogous to those for its unlabeled counterpart, Phenacetin. This document synthesizes critical information from safety data sheets, toxicological studies, and general laboratory safety practices to ensure the safe use of this compound in a research setting.

Compound Identification and Properties

This compound is the deuterium-labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent. It is often used as an internal standard in clinical mass spectrometry and as a probe for cytochrome P450 enzymes, particularly CYP1A2.[1] The deuteration is intended to affect the pharmacokinetic and metabolic profiles of the drug for research purposes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide[2]
CAS Number 69323-74-6[1]
Unlabeled CAS 62-44-2[1]
Molecular Formula C₁₀H₈D₅NO₂[1]
Molecular Weight 184.25 g/mol [1]
Appearance White to off-white solid/crystalline powder[1][3]
Odor Odorless[3][4]
Melting Point 133 - 138 °C[3][5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Vapor Pressure < 1 mmHg @ 25 °C[5]

Hazard Identification and Toxicology

Phenacetin is classified as a hazardous substance and is reasonably anticipated to be a human carcinogen.[6][7][8] The primary health risks associated with Phenacetin exposure include carcinogenicity, sensitization, and potential damage to the kidneys, liver, and blood.[4][7][9]

Table 2: Toxicological Data for Phenacetin (Unlabeled)

MetricValueSpeciesRouteReference
LD50 3600 mg/kgRatOral[4]
LD50 1650 mg/kgRatOral[7]
LD50 634 mg/kgRatIntraperitoneal[4]
LD50 866 mg/kgMouseOral[7]
LD50 1625 mg/kgMouseSubcutaneous[4]

Chronic Health Effects:

  • Carcinogenicity: Sufficient evidence suggests that Phenacetin is carcinogenic to humans, particularly causing cancers of the renal pelvis and ureter.[4][8] It is classified as a Group 1 carcinogen by IARC.[6][8]

  • Nephrotoxicity: Chronic ingestion of Phenacetin can lead to interstitial nephritis and papillary necrosis (kidney tissue destruction).[4]

  • Hematological Effects: Phenacetin and its metabolites can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[4][9] It can also lead to hemolytic anemia.[4]

  • Hepatotoxicity: Liver damage, including hepatitis and jaundice, has been reported.[4]

Experimental Protocols and Metabolism

General Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Standard Laboratory Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Hazard Assessment: Review SDS and literature B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a designated fume hood B->C D Weighing of this compound solid C->D Begin Experiment E Dissolution in appropriate solvent (e.g., DMSO) D->E F Perform experiment (e.g., cell culture, animal dosing) E->F G Decontaminate work surfaces F->G Complete Experiment H Dispose of waste in labeled hazardous waste containers G->H I Remove and properly store/dispose of PPE H->I J Wash hands thoroughly I->J

Caption: A typical workflow for handling this compound, from preparation to disposal.

Metabolism of this compound

Phenacetin is primarily metabolized in the liver.[4] A major metabolic pathway is the de-ethylation to form acetaminophen (paracetamol).[10] A smaller amount is deacetylated to p-phenetidine, which is thought to be responsible for the methemoglobinemia.[4] The deuteration in this compound is in the ethyl group, which can influence the rate of metabolism.[11]

G Metabolic Pathway of Phenacetin Phenacetin Phenacetin Acetaminophen Acetaminophen (Paracetamol) Major Metabolite Phenacetin->Acetaminophen O-de-ethylation (CYP1A2) pPhenetidine p-Phenetidine Phenacetin->pPhenetidine Deacetylation ReactiveMetabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) Acetaminophen->ReactiveMetabolites Oxidation Conjugation Conjugation (Glucuronidation, Sulfation) Acetaminophen->Conjugation Toxicity Toxicity (Methemoglobinemia, Nephrotoxicity) pPhenetidine->Toxicity ReactiveMetabolites->Toxicity Excretion Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of Phenacetin leading to various metabolites.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the carcinogenic and sensitizing nature of Phenacetin, strict adherence to PPE protocols is mandatory.[4][5]

G Required Personal Protective Equipment (PPE) cluster_ppe Core PPE cluster_additional Additional PPE for High-Risk Procedures A Safety Goggles with Side Shields B Chemical-Resistant Gloves (e.g., Nitrile) C Laboratory Coat D Face Shield E Dust Respirator (for handling powder)

Caption: Essential PPE for the safe handling of this compound.

Handling Procedures
  • Engineering Controls: All work with this compound, especially with the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Avoid Contact: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in areas where the compound is handled.[3][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Contaminated clothing should be laundered separately before reuse.[4]

Storage

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

Table 3: Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°C3 years[1]
Powder 4°C2 years[1]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1]

General Storage Guidelines:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

  • Store locked up, accessible only to authorized personnel.[3][5][6]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Spills and Leaks
  • Minor Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[6]

  • Minor Spills (Solution): Absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for disposal.[4]

  • Major Spills: Evacuate the area. Prevent the material from entering drains. Wear appropriate PPE, including respiratory protection, and contain the spill. Contact emergency services.[4]

  • Cleanup: After cleanup, decontaminate the area and all protective clothing and equipment before storing and reusing.[4]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][5] Do not dispose of it down the drain or in regular trash.[6] Waste should be collected in clearly labeled, sealed containers. For specific institutional procedures, consult your Environmental Health and Safety (EHS) department.

References

A Technical Guide to Phenacetin-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, chemical properties, and key research applications of Phenacetin-d5. This deuterated analog of phenacetin serves as a critical tool in drug metabolism studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based bioanalysis.

Commercial Suppliers and Physical/Chemical Properties

This compound (CAS No: 69323-74-6), also known as Acetophenetidin-d5, is readily available from several reputable commercial suppliers catering to the research community. The stable isotope labeling with five deuterium atoms on the ethoxy group makes it an ideal internal standard for quantitative analysis of phenacetin and related compounds. Below is a summary of key data from various suppliers.

Supplier/SourceIsotopic PurityChemical PurityMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 98 atom % D-184.25134-136
MedchemExpress -99.51%--
Toronto Research Chemicals (via Biomall) ----
LGC Standards --184.126-
Pharmaffiliates --184.25-
GlpBio ----
PubChem --184.25-

Core Applications in Research

This compound is predominantly utilized in two key areas of drug development and metabolism research: as a probe for Cytochrome P450 1A2 (CYP1A2) activity and as an internal standard in bioanalytical methods.

Probing CYP1A2 Metabolic Activity

Phenacetin undergoes O-deethylation to its primary metabolite, acetaminophen, a reaction almost exclusively catalyzed by the CYP1A2 enzyme in humans.[1] This specificity makes phenacetin a widely accepted probe substrate for assessing CYP1A2 activity in vitro.[1][2] this compound can be used in conjunction with its unlabeled counterpart in studies investigating drug-drug interactions and individual variations in drug metabolism.

This protocol outlines a typical experiment to determine the inhibitory potential of a test compound on CYP1A2 activity using human liver microsomes and phenacetin as the probe substrate.

Materials:

  • Human Liver Microsomes (HLM)

  • Phenacetin

  • This compound (for use as an internal standard in the analytical phase)

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare the NADPH regenerating system in buffer.

    • Prepare a stock solution of this compound in acetonitrile to be used as the internal standard (IS).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLM, potassium phosphate buffer, and the test compound (or vehicle control) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding phenacetin to the mixture.

    • After a brief pre-incubation, start the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a volume of ice-cold acetonitrile containing the this compound internal standard. This will precipitate the proteins.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of acetaminophen.

    • Monitor the specific mass transitions for acetaminophen and this compound.

    • The ratio of the peak area of acetaminophen to the peak area of this compound is used to determine the concentration of the metabolite formed.

  • Data Analysis:

    • Calculate the rate of acetaminophen formation in the presence and absence of the test compound.

    • Determine the IC50 value of the test compound to assess its inhibitory potency on CYP1A2 activity.

Internal Standard for Bioanalysis

The stable isotope-labeled nature of this compound makes it an excellent internal standard for the quantification of phenacetin and its metabolites in biological matrices such as plasma, serum, and urine.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency in mass spectrometry, while its different mass allows for clear differentiation.

This protocol provides a general workflow for the quantification of an analyte in plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Plasma samples containing the analyte of interest

  • This compound stock solution (in a suitable organic solvent)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of plasma sample, add a fixed amount of the this compound internal standard solution.

    • Add a protein precipitation solvent to the plasma sample to precipitate proteins.

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte and the internal standard using an appropriate HPLC column and mobile phase gradient.

    • Detect the analyte and this compound using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. Add the same fixed amount of this compound internal standard to each calibrator.

    • Process the calibration standards alongside the unknown samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Mechanisms of Action

Metabolic Pathway of Phenacetin

The primary metabolic pathway of phenacetin is its O-deethylation to acetaminophen, a reaction predominantly mediated by the CYP1A2 enzyme in the liver. This metabolic activation is a key consideration in both the therapeutic and toxicological profiles of phenacetin.

phenacetin_metabolism phenacetin Phenacetin acetaminophen Acetaminophen phenacetin->acetaminophen O-deethylation cyp1a2 CYP1A2 cyp1a2->phenacetin cox3_inhibition cluster_membrane Cell Membrane arachidonic_acid Arachidonic Acid cox3 COX-3 (proposed) arachidonic_acid->cox3 prostaglandins Prostaglandins cox3->prostaglandins pain_fever Pain and Fever prostaglandins->pain_fever modulates phenacetin Phenacetin / Acetaminophen phenacetin->cox3 inhibits

References

The Role of Phenacetin-d5 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of phenacetin-d5 as an internal standard in mass spectrometry-based bioanalysis. By providing a stable, isotopically labeled analog of the analyte, this compound is an invaluable tool for ensuring the accuracy and precision of quantitative studies.

Core Concept: The Mechanism of Action of a Deuterated Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible throughout the entire analytical process, from sample preparation to detection.[2]

This compound, a deuterated form of phenacetin, serves as an excellent internal standard for the quantification of phenacetin and its metabolites. The core of its mechanism of action lies in its near-identical chemical properties to the unlabeled phenacetin. The five deuterium atoms replace five hydrogen atoms on the ethoxy group of the phenacetin molecule. This substitution results in a molecule that is chemically indistinguishable from phenacetin in terms of its extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.[2]

However, the key difference is its mass. The increased mass of this compound allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, any variations that occur during the analytical workflow will affect both the analyte and the internal standard to the same extent. These variations can include:

  • Sample Preparation Inconsistencies: Losses during extraction, evaporation, or reconstitution steps.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).

  • Instrumental Variability: Fluctuations in injection volume or detector response.

By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Quantitative Data Summary

The following tables summarize key validation parameters for bioanalytical methods utilizing this compound as an internal standard for the analysis of phenacetin. The data has been compiled from various studies to provide a comprehensive overview.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
PhenacetinPhenacetin-d3Human Plasma9.9 - 246.69.9> 0.99
PhenacetinSulfamonomethoxineHuman Serum & Urine200 - 50000200> 0.9990
PhenacetinNot SpecifiedAqueous & Organic0.1 - 5000.10.9994

Data compiled from multiple sources.[3][4][5]

Table 2: Accuracy and Precision

AnalyteInternal StandardMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
PhenacetinPhenacetin-d3Human Plasma25Not ReportedNot ReportedWithin ±4% of nominal
PhenacetinSulfamonomethoxineHuman Serum200 - 500000.85 - 7.83Not Reported87.1 - 101.5
PhenacetinNot SpecifiedAqueous & Organic0.1, 1, 10< 2.1< 2.197 - 108

Data compiled from multiple sources.[3][4][5]

Table 3: Recovery and Matrix Effect

AnalyteInternal StandardMatrixExtraction MethodRecovery (%)Matrix Effect (%)
PhenacetinSulfamonomethoxineHuman Serum & UrineEthyl Acetate Extraction58.25 - 69.8599.0 - 103.6

Data compiled from a representative study.[4]

Experimental Protocol: Quantification of Phenacetin in Human Plasma

This section provides a detailed methodology for the quantification of phenacetin in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of established methods.

1. Materials and Reagents

  • Phenacetin and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Polypropylene microcentrifuge tubes

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenacetin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the phenacetin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see step 4) and vortex to mix.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Phenacetin: m/z 180.1 → 138.1

      • This compound: m/z 185.1 → 143.1

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

5. Data Analysis

  • Quantify the peak areas of phenacetin and this compound.

  • Calculate the peak area ratio of phenacetin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • Determine the concentration of phenacetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Phenacetin Metabolic Pathway

Phenacetin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor to its O-deethylation to form its active metabolite, acetaminophen (paracetamol).[6] Other minor pathways also exist, leading to the formation of other metabolites.

Phenacetin_Metabolism phenacetin Phenacetin acetaminophen Acetaminophen (Paracetamol) phenacetin->acetaminophen CYP1A2 (O-deethylation) N_hydroxy N-Hydroxyphenacetin phenacetin->N_hydroxy CYP-mediated N-hydroxylation reactive_metabolite Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) acetaminophen->reactive_metabolite CYP2E1, CYP3A4 conjugates Glucuronide and Sulfate Conjugates acetaminophen->conjugates UGTs, SULTs N_hydroxy->reactive_metabolite excretion Excretion reactive_metabolite->excretion Glutathione Conjugation conjugates->excretion

Caption: Major metabolic pathways of phenacetin.

Bioanalytical Workflow with an Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard for quantification.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: A typical bioanalytical workflow using an internal standard.

References

The Rise and Fall of Phenacetin: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Historical Use, Metabolism, and Toxicity of a Landmark Analgesic

Phenacetin, a drug with a rich and complex history, serves as a compelling case study in pharmaceutical development, metabolism, and toxicology. Introduced in 1887 by Bayer, it was one of the first synthetic, non-opioid analgesics and antipyretics to enter the market, offering an alternative to salicylates for pain and fever relief.[1][2][3] For nearly a century, it was a widely used component in over-the-counter analgesic mixtures, often combined with aspirin and caffeine in formulations like the popular A.P.C. tablets.[4] However, growing evidence of severe adverse effects, particularly nephropathy (kidney damage) and carcinogenicity, led to its withdrawal from the market in many countries, including Canada (1973), the United Kingdom (1980), and the United States (1983).[4][5] This guide provides a technical overview of the historical context of phenacetin's use in research, its metabolic fate, and the experimental evidence that defined its therapeutic and toxicological profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to phenacetin's pharmacological and toxicological properties.

Table 1: Pharmacokinetic Parameters of Phenacetin in Humans

ParameterValueReference
Elimination Half-Life (t1/2)β37 - 74 minutes[6]
Volume of Distribution (Vd)β1.0 - 2.1 L/kg[6]
Bioavailability (oral, 0.25 g)Almost nil (due to first-pass effect)[6]
Bioavailability (oral, 1.0 g)Increased (first-pass effect decreases)[6]
Major MetaboliteParacetamol (Acetaminophen)[1][7]
Urinary Excretion (as Paracetamol conjugates)~85% (55% glucuronide, 30% sulfate)[1][7]

Table 2: Acute Toxicity of Phenacetin

SpeciesRoute of AdministrationLD50Reference
RatOral1650 mg/kg[4][5]
MouseOral866 mg/kg[4][5]
RabbitOral2500 mg/kg[5]
MouseIntraperitoneal540 mg/kg[4]
RatIntraperitoneal634 mg/kg[4]
MouseSubcutaneous1625 mg/kg[4]

Table 3: Association of Phenacetin Use with Cancer Risk

Cancer TypePopulationOdds Ratio (OR) / Relative Risk (RR)95% Confidence Interval (CI)Reference
Bladder CancerGeneral Population2.21.3 - 3.8[8]
Bladder Cancer (>8 years of use)General Population3.01.4 - 6.5[8]
Bladder Cancer (Regular Use)Women (20-49 years)6.51.5 - 59.2[2]
Renal Pelvic CancerGeneral Population12.2 (for phenacetin/aspirin compounds)6.8 - 22.2[9]
Renal Cell CancerGeneral Population1.4 (for phenacetin/aspirin compounds)0.9 - 2.3[9]

Key Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in understanding the pharmacology and toxicology of phenacetin.

In Vivo Model of Phenacetin-Induced Analgesic Nephropathy

A reproducible experimental model for studying analgesic nephropathy was developed using uninephrectomized homozygous Gunn rats.[10] This model demonstrated the separate and complementary nephrotoxic effects of the components of analgesic mixtures.

  • Animal Model: Uninephrectomized homozygous Gunn rats were chosen due to their increased sensitivity to the nephrotoxic effects of analgesics.[10]

  • Drug Administration: Phenacetin derivatives were administered to the rats.

  • Endpoint Analysis: The primary endpoints were the development of severe necrosis of the proximal convoluted tubules and renal papillary necrosis.[10] Histopathological examination of the kidneys was performed to assess the extent of damage.

  • Key Findings: This model suggested that different components of analgesic mixtures contribute to different types of kidney damage, providing a potential explanation for the association between the abuse of such preparations and analgesic nephropathy.[10]

In Vitro Assessment of Phenacetin Metabolism

The metabolism of phenacetin, primarily by cytochrome P450 (CYP) enzymes, has been extensively studied using in vitro systems, particularly human liver microsomes.

  • System: Human liver microsomes (HLM) containing a pool of CYP enzymes.

  • Probe Substrate: Phenacetin is a well-established probe substrate for CYP1A2 activity.

  • Incubation: HLM are incubated with phenacetin in a buffered solution containing necessary cofactors like NADPH at 37°C.

  • Metabolite Quantification: The formation of the primary metabolite, acetaminophen (paracetamol), is quantified over time using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Inhibition Studies: To assess the potential for drug-drug interactions, the assay can be performed in the presence of a test compound to determine its inhibitory effect on phenacetin metabolism, typically by calculating an IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action of phenacetin's active metabolite, paracetamol, is the inhibition of cyclooxygenase (COX) enzymes. The inhibitory activity can be assessed using various in vitro assays.

  • Enzyme Source: Purified COX-1 and COX-2 enzymes or cell-based systems expressing these enzymes (e.g., platelets for COX-1, lipopolysaccharide-stimulated monocytes for COX-2).

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Methodology:

    • The COX enzyme is pre-incubated with phenacetin or its metabolites.

    • Arachidonic acid is added to initiate the reaction.

    • The production of prostaglandins (e.g., Prostaglandin E2) or thromboxane B2 is measured.[11] This can be done using various techniques, including enzyme-linked immunosorbent assays (ELISA) or chromatographic methods.

  • Endpoint: The inhibitory potency (e.g., IC50) of the test compound on COX-1 and COX-2 activity is determined. Studies have shown that phenacetin itself is a weak inhibitor of both COX-1 and COX-2, while its metabolite p-phenetidine is a more potent inhibitor with some preference for COX-2.[11]

Visualizations

Signaling Pathway

Phenacetin_Mechanism_of_Action Phenacetin Phenacetin Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol Metabolism in Liver COX1_COX2 COX-1 & COX-2 Enzymes Paracetamol->COX1_COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Substrate Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Pain_Fever Pain & Fever Prostaglandins->Pain_Fever Mediation

Phenacetin's primary mechanism of action via its metabolite, paracetamol.
Metabolic Pathway

Phenacetin_Metabolism Phenacetin Phenacetin Paracetamol Paracetamol (Major Metabolite, Analgesic) Phenacetin->Paracetamol O-deethylation (CYP1A2) p_Phenetidine p-Phenetidine (Minor Metabolite, Toxic) Phenacetin->p_Phenetidine N-deacetylation N_hydroxyphenacetin N-hydroxyphenacetin (Reactive Intermediate) Phenacetin->N_hydroxyphenacetin N-hydroxylation Glucuronide_Sulfate Glucuronide & Sulfate Conjugates (Excreted) Paracetamol->Glucuronide_Sulfate NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI Oxidation N_hydroxyphenacetin->NAPQI

Simplified metabolic pathways of phenacetin.
Experimental Workflow

In_Vitro_Metabolism_Workflow Start Start: Prepare Reagents Incubation Incubate Phenacetin with Human Liver Microsomes & NADPH at 37°C Start->Incubation Quench Quench Reaction (e.g., with acid or cold solvent) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analysis Analyze Metabolite Formation (e.g., LC-MS/MS) Extract->Analysis Data Data Analysis: Determine rate of metabolism, IC50 (if inhibitor present) Analysis->Data End End Data->End

A typical experimental workflow for an in vitro phenacetin metabolism study.

References

The Regulatory Landscape of Phenacetin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and mechanisms of action of phenacetin and its structural analogs. Phenacetin, a once widely used analgesic and antipyretic, has been largely withdrawn from global markets due to significant safety concerns, primarily its association with nephrotoxicity and carcinogenicity. This document delves into the scientific evidence that led to its regulatory restrictions and provides detailed information for researchers working with this compound and its derivatives.

Regulatory Status: A Global Perspective

Phenacetin's use in medicine has been drastically curtailed worldwide due to its established adverse effects. Regulatory bodies in numerous countries have taken action to ban or severely restrict its use in pharmaceutical preparations.

United States: The U.S. Food and Drug Administration (FDA) ordered the withdrawal of drugs containing phenacetin in November 1983, citing its carcinogenic and kidney-damaging properties[1]. It is no longer used in any medicinal products in the United States.

European Union: While there isn't a single EU-wide ban that predates the European Medicines Agency's (EMA) current structure, individual member states have long-standing national bans. For instance, phenacetin was withdrawn from the market in the United Kingdom in 1980 and Germany in 1986[2]. Its use in medicinal products for human use is not authorized within the EU.

Canada: Health Canada withdrew phenacetin from the market in 1978 due to its association with nephropathy and cancer[2].

Australia: Analgesic mixtures containing phenacetin were banned in 1977[2].

International Classification: The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), classifies phenacetin as a Group 1 carcinogen , meaning there is sufficient evidence of its carcinogenicity in humans[3]. Analgesic mixtures containing phenacetin are also classified as Group 1 carcinogens[4].

Analogs: The regulatory status of phenacetin analogs varies. Its primary metabolite, paracetamol (acetaminophen) , is a widely used over-the-counter analgesic and antipyretic. However, other structural analogs and derivatives, such as p-phenetidine, are generally not approved for medicinal use and are primarily encountered as research chemicals or industrial intermediates. There is limited specific regulatory information on a broad range of phenacetin derivatives, likely because they have not been developed as pharmaceutical products due to the known risks associated with the phenacetin scaffold.

Toxicology and Mechanism of Action

The toxicity of phenacetin is intrinsically linked to its metabolic activation into reactive intermediates. While the intended therapeutic effects are mediated by its primary metabolite, paracetamol, alternative metabolic pathways are responsible for its severe adverse effects.

Metabolic Activation

Phenacetin undergoes extensive metabolism in the liver. The major pathway involves O-deethylation to form paracetamol, which is then primarily conjugated with glucuronic acid and sulfate for excretion. However, minor metabolic pathways lead to the formation of toxic metabolites.

One critical pathway involves the cytochrome P450-mediated N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This can be further metabolized to reactive intermediates. Additionally, the paracetamol formed from phenacetin can be oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI) .

metabolic_activation phenacetin Phenacetin paracetamol Paracetamol (Acetaminophen) phenacetin->paracetamol O-deethylation (Major Pathway) reactive_metabolites Reactive Metabolites (e.g., N-hydroxyphenacetin) phenacetin->reactive_metabolites N-hydroxylation (Minor Pathway) conjugates Glucuronide and Sulfate Conjugates (Non-toxic) paracetamol->conjugates Glucuronidation/ Sulfation napqi NAPQI (N-acetyl-p-benzoquinone imine) paracetamol->napqi CYP450 Oxidation covalent_binding Covalent Binding to Cellular Macromolecules reactive_metabolites->covalent_binding detoxification Glutathione Conjugation napqi->detoxification napqi->covalent_binding Glutathione Depletion cell_death Cell Death covalent_binding->cell_death

Caption: Metabolic activation of phenacetin.

Nephrotoxicity

Chronic, excessive use of phenacetin is a well-established cause of analgesic nephropathy , a form of chronic interstitial nephritis characterized by renal papillary necrosis and a progressive decline in kidney function[5]. The accumulation of reactive metabolites in the renal medulla is thought to be a key initiating event. These metabolites can lead to:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the antioxidant capacity of renal cells, leading to lipid peroxidation, mitochondrial dysfunction, and cellular damage.

  • Covalent Binding: Electrophilic metabolites covalently bind to cellular proteins and nucleic acids, disrupting their function and leading to cell death.

  • Inflammation: The initial injury triggers an inflammatory response that, over time, contributes to interstitial fibrosis and scarring.

nephrotoxicity_pathway phenacetin Phenacetin Metabolism reactive_metabolites Reactive Metabolites in Renal Medulla phenacetin->reactive_metabolites oxidative_stress Oxidative Stress (ROS Production) reactive_metabolites->oxidative_stress covalent_binding Covalent Binding to Macromolecules reactive_metabolites->covalent_binding mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation cell_injury Renal Tubular Cell Injury covalent_binding->cell_injury mitochondrial_dysfunction->cell_injury lipid_peroxidation->cell_injury inflammation Inflammation cell_injury->inflammation rpn Renal Papillary Necrosis cell_injury->rpn fibrosis Interstitial Fibrosis inflammation->fibrosis crf Chronic Renal Failure fibrosis->crf rpn->crf

Caption: Signaling pathway of phenacetin-induced nephrotoxicity.

Carcinogenicity

Phenacetin is a known human carcinogen, primarily targeting the urinary tract. Chronic exposure is strongly associated with an increased risk of urothelial carcinoma, particularly of the renal pelvis and ureter[6]. The genotoxic effects of its metabolites are believed to be the primary mechanism.

  • DNA Adduct Formation: Reactive metabolites can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mispairing during DNA replication, resulting in mutations.

  • Genotoxicity: Phenacetin has been shown to be mutagenic in the Ames test, particularly in the presence of metabolic activation, and can induce DNA damage[7][8].

carcinogenicity_pathway phenacetin Phenacetin Metabolism reactive_metabolites Reactive Metabolites phenacetin->reactive_metabolites dna_adducts DNA Adduct Formation reactive_metabolites->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage failed_repair Failed DNA Repair dna_damage->failed_repair mutations Mutations in Oncogenes/ Tumor Suppressor Genes failed_repair->mutations cell_proliferation Uncontrolled Cell Proliferation mutations->cell_proliferation cancer Urothelial Carcinoma cell_proliferation->cancer

Caption: Pathway of phenacetin-induced carcinogenicity.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for phenacetin and its metabolite/analog, p-phenetidine. Data for a wider range of analogs is limited.

CompoundTest SpeciesRoute of AdministrationLD50Reference
Phenacetin RatOral~4 g/kg[3]
p-Phenetidine RatOral2080 mg/kg[9]
p-Phenetidine MouseOral1180 mg/kg[9]

Experimental Protocols

The following are representative protocols for assessing the toxicity of phenacetin and its analogs, based on established methodologies.

In Vitro Cytotoxicity Assay using HK-2 Cells (LDH Release Assay)

This protocol describes a method to assess the cytotoxicity of a test compound on the human kidney proximal tubule epithelial cell line, HK-2, by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compound (Phenacetin or analog) dissolved in a suitable vehicle (e.g., DMSO)

  • LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (negative control) and a positive control for maximal LDH release (e.g., lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • LDH Assay:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (background) using a plate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the % cytotoxicity against the compound concentration to determine the IC50 value.

ldh_assay_workflow start Start seed_cells Seed HK-2 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with Phenacetin/Analog (serial dilutions) incubate1->treat_cells incubate2 Incubate 24h treat_cells->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_reagents Add LDH reaction mixture collect_supernatant->add_reagents incubate3 Incubate 30 min add_reagents->incubate3 add_stop Add stop solution incubate3->add_stop read_absorbance Read absorbance at 490 nm and 680 nm add_stop->read_absorbance analyze_data Calculate % cytotoxicity and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro LDH cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline for testing the mutagenic potential of a chemical. It uses histidine-requiring strains of Salmonella typhimurium to detect point mutations.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (with a limited amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (Phenacetin) dissolved in a suitable vehicle (e.g., DMSO)

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution for metabolic activation

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9)

  • Negative control (vehicle)

Procedure:

  • Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and grow overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To a sterile tube, add in the following order:

      • 2 mL of molten top agar (kept at 45°C)

      • 0.1 mL of the overnight bacterial culture

      • 0.1 mL of the test compound at various concentrations

      • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis:

    • A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

    • The test should be performed with and without metabolic activation.

ames_test_workflow start Start culture_bacteria Overnight culture of Salmonella typhimurium start->culture_bacteria prepare_mix Mix bacteria, top agar, phenacetin, and S9 mix (or buffer) culture_bacteria->prepare_mix plate_mixture Pour mixture onto minimal glucose agar plates prepare_mix->plate_mixture incubate Incubate at 37°C for 48-72h plate_mixture->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_results Analyze for a dose-dependent increase in revertants count_colonies->analyze_results end End analyze_results->end carcinogenicity_bioassay_workflow start Start dose_selection Dose selection from subchronic studies start->dose_selection acclimatization Animal acclimatization and randomization dose_selection->acclimatization dosing Chronic dosing (24 months) acclimatization->dosing observations Clinical observations, body weight, food consumption dosing->observations necropsy Terminal necropsy dosing->necropsy histopathology Histopathological examination necropsy->histopathology data_analysis Statistical analysis of tumor incidence histopathology->data_analysis end End data_analysis->end

References

Methodological & Application

Application Note: Phenacetin-d5 as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and reproducibility of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (IS) is a critical component of a robust LC-MS/MS method, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Phenacetin-d5, a deuterated analog of phenacetin, serves as an excellent internal standard for the quantification of a wide range of analytes. Its physicochemical properties closely mimic those of many drug compounds, ensuring consistent behavior during extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.[2]

This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS assays for the quantification of drugs and their metabolites in biological matrices such as plasma and urine.

Principle of the Method

A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown study samples, prior to sample preparation. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach corrects for potential analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise results.

Materials and Reagents

  • This compound (Internal Standard)

  • Analyte of interest

  • Control biological matrix (e.g., human plasma, rat urine)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in methanol to a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality controls.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration suitable for the assay (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma samples.

  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical LC conditions that can be optimized for specific analytes.

ParameterCondition
LC System Agilent 1290 Infinity UHPLC system or equivalent
Column Zorbax Eclipse Plus C18 Rapid Resolution High Definition (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 5-95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The following are typical MS conditions that should be optimized for the specific analyte and this compound.

ParameterCondition
Mass Spectrometer Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 320°C
Gas Flow 7 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte To be determinedTo be determinedTo be optimized
This compound 185.1110.116
This compound 185.1143.112

Note: The MRM transitions for this compound are based on the structure of phenacetin with a +5 Da shift. The exact m/z values and collision energies should be optimized on the specific instrument used.

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS assay using this compound as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Example Drug A1 - 1000> 0.995
Example Drug B5 - 2000> 0.998

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Example Drug ALLOQ1< 10< 1290 - 110
Low3< 8< 1092 - 108
Mid100< 5< 795 - 105
High800< 5< 696 - 104
Example Drug BLLOQ5< 12< 1588 - 112
Low15< 9< 1191 - 109
Mid500< 6< 894 - 106
High1600< 5< 795 - 105

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Plasma/Urine) start->sample_prep add_is Spike with This compound IS sample_prep->add_is extraction Protein Precipitation (Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing quantification Quantification data_processing->quantification end End quantification->end

Caption: General workflow for sample preparation and analysis using this compound as an internal standard.

logical_relationship Rationale for Using this compound IS analyte Analyte of Interest sample_processing Sample Processing (Extraction, etc.) analyte->sample_processing Subject to variability is This compound (IS) is->sample_processing Experiences same variability lcms LC-MS/MS System sample_processing->lcms analyte_response Analyte Peak Area lcms->analyte_response is_response IS Peak Area lcms->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quant Accurate Quantification ratio->quant Corrects for variability

Caption: Rationale for using an internal standard for accurate quantification.

Conclusion

This compound is a highly effective internal standard for LC-MS/MS quantification of a variety of analytes in biological matrices. Its use, in conjunction with a well-validated method, ensures the generation of accurate, precise, and reliable data, which is essential for successful drug development and clinical research. The protocols and data presented here provide a solid foundation for the implementation of this compound in your bioanalytical laboratory.

References

Application Note: Quantitative Analysis of Phenacetin in Human Plasma using Phenacetin-d5 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of phenacetin in human plasma using a stable isotope-labeled internal standard, Phenacetin-d5. The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.

Introduction

Phenacetin, a once widely used analgesic and antipyretic drug, is now primarily employed as a probe substrate for cytochrome P450 1A2 (CYP1A2) activity in drug metabolism studies. Accurate and reliable quantification of phenacetin in biological matrices is crucial for these applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and ionization efficiency. This document provides a detailed protocol for the determination of phenacetin in human plasma using this compound as an internal standard.

Principle of the Method

The method involves the addition of a known concentration of this compound to plasma samples, followed by protein precipitation to extract the analyte and the internal standard. The extracted samples are then analyzed by UPLC-MS/MS. Quantification is based on the ratio of the peak area of phenacetin to that of the internal standard, using a calibration curve prepared in a surrogate matrix.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute injection Inject into UPLC-MS/MS dilute->injection separation Chromatographic Separation (UPLC) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Experimental workflow for the quantitative analysis of phenacetin.

Experimental Protocols

Materials and Reagents
  • Phenacetin (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • UPLC system: Agilent 1290 Infinity UHPLC system or equivalent

  • Mass spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with ESI source

UPLC Conditions
ParameterValue
ColumnZorbax C18, 4 µm, 150 x 2.1 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic: 40% B
Flow Rate1.0 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry Conditions
ParameterValue
Ionization ModeESI Positive
Nebulizer Gas45 psi
Gas Temperature320 °C
Sheath Gas Flow11 L/min
Sheath Gas Temp350 °C
Capillary Voltage3500 V
MRM Transitions
Phenacetin180.1 -> 138 (Quantifier), CE: 12 V
180.1 -> 110 (Qualifier), CE: 16 V
This compound185.1 -> 143 (Quantifier)*

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of phenacetin (loss of the acetyl group, 42 Da) and the addition of 5 Da for the deuterium atoms on the ethoxy group. This transition should be confirmed and optimized by the end-user.

Sample Preparation Protocol
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized by the user).

  • Add 940 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,200 rpm for 5 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a new tube and dilute with 400 µL of mobile phase (60% Mobile Phase A, 40% Mobile Phase B).

  • Vortex the mixture for 2 minutes.

  • Filter the final solution through a 0.22 µm filter.

  • Transfer the filtered solution to an autosampler vial for UPLC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of a representative UPLC-MS/MS method for the quantification of phenacetin.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
LLOQ0.1 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC0.3≤ 5.095.0 - 105.0≤ 7.093.0 - 107.0
MQC50≤ 4.096.0 - 104.0≤ 6.094.0 - 106.0
HQC400≤ 3.097.0 - 103.0≤ 5.095.0 - 105.0

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
PhenacetinLQC85 - 95
MQC88 - 98
HQC90 - 100
This compoundMQC87 - 97

Visualization of Key Concepts

cluster_principle Principle of Internal Standard Quantification Analyte Phenacetin (Unknown Amount) Extraction Sample Preparation (Extraction) Analyte->Extraction IS This compound (Known Amount) IS->Extraction Sample Biological Sample Analysis UPLC-MS/MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratio (Phenacetin / this compound) Analysis->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Phenacetin Concentration Calibration->Concentration

Application Note: Quantitative Analysis of Phenacetin-d5 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenacetin, a pain-relieving and fever-reducing drug, is often used as a probe in metabolic studies. Its deuterated analog, Phenacetin-d5, is commonly used as an internal standard for the quantification of phenacetin and other analytes in biological matrices. This application note details a robust gas chromatography-mass spectrometry (GC-MS) method for the sensitive and specific quantification of this compound in human plasma. The methodology presented is adapted from established protocols for phenacetin analysis and is suitable for pharmacokinetic studies and other research applications.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical GC-MS method for phenacetin, which is analogous to the expected performance for this compound.

ParameterValueReference
Sensitivity Limit1 ng/mL[1]
Linearity Range9.9 - 246.6 ng/mL[1]
Precision+/- 2.0 ng/mL at 25 ng/mL[1]

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of this compound from human plasma.

1. Materials and Reagents:

  • This compound

  • Phenacetin (as internal standard)

  • Human Plasma (blank)

  • Benzene-dichloroethane (7:3, v/v)

  • Ethyl Acetate

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Nitrogen gas (high purity)

  • Methanol (HPLC grade)

  • Water (deionized)

2. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Spike 1.0 mL of human plasma with the appropriate concentration of Phenacetin (internal standard).

  • To the plasma sample, add 5.0 mL of benzene-dichloroethane (7:3).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)acetamide (BSA) and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70°C for 30 minutes to facilitate derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[2]

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Chemical Ionization (CI)[1] or Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Mass Spectrometry - Selected Ion Monitoring (SIM): The mass spectrometer should be set to monitor the following ions, which correspond to the trimethylsilyl (TMS) derivatives:

AnalyteMonitored Ion (m/z)DescriptionReference (adapted from)
This compound (TMS derivative)259[M+H]+ (for CI) or Molecular Ion (for EI)[2]
Phenacetin (TMS derivative)254[M+H]+ (for CI) or Molecular Ion (for EI)[2]

Note: The exact m/z values may vary slightly based on the specific deuteration pattern of this compound and the derivatization agent used. The values presented are based on the addition of a trimethylsilyl group to phenacetin and its deuterated analog.[2]

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample spike 2. Spike with Internal Standard (Phenacetin) plasma->spike extract 3. Liquid-Liquid Extraction spike->extract evap 4. Evaporation extract->evap deriv 5. Derivatization (Silylation) evap->deriv injection 6. GC Injection deriv->injection Inject Sample separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection (SIM) separation->detection integration 9. Peak Integration detection->integration Acquire Data calibration 10. Calibration Curve Generation integration->calibration quant 11. Quantification of This compound calibration->quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for CYP1A2 Enzyme Activity Assay Using Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of the Cytochrome P450 1A2 (CYP1A2) enzyme using the probe substrate Phenacetin-d5. This assay is crucial for in vitro drug-drug interaction studies, compound screening for CYP1A2 inhibition, and characterizing the metabolic profile of new chemical entities.

Introduction

Cytochrome P450 1A2 (CYP1A2) is a key enzyme in drug metabolism, responsible for the oxidative transformation of a wide range of xenobiotics, including approximately 9% of commonly used drugs.[1] Phenacetin is a well-established and selective probe substrate for CYP1A2, undergoing O-deethylation to its primary metabolite, acetaminophen.[2] The high-affinity component of phenacetin O-deethylation is almost entirely attributable to CYP1A2 activity.[3][4] The use of a deuterated analog, this compound, as a substrate, coupled with sensitive LC-MS/MS detection, allows for precise quantification of enzyme activity by minimizing background interference and improving analytical accuracy. This protocol details the in vitro assessment of CYP1A2 activity in human liver microsomes (HLMs) or with recombinant human CYP1A2 enzyme.

Experimental Protocols

In Vitro CYP1A2 Activity Assay using Human Liver Microsomes (HLMs)

This protocol is designed to measure the rate of acetaminophen-d5 formation from the O-deethylation of this compound by CYP1A2 in HLMs.

Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase)[1]

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile

  • Formic Acid

  • Internal Standard (e.g., Acetaminophen-d4)

  • Purified Water

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • The reaction mixture (total volume of 150-200 µL) should contain:

      • Human Liver Microsomes (typically 0.1-0.3 mg/mL protein)[5][6]

      • This compound (at a concentration close to its Km, e.g., 10-50 µM, or in a range of concentrations for kinetic studies, e.g., 2.5-500 µM)[1][3]

      • 3.3 mM MgCl₂[1]

      • 100 mM Potassium Phosphate Buffer (pH 7.4)[6]

    • Pre-incubate the mixture of HLMs, this compound, and buffer at 37°C for 3-5 minutes.[1][7]

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[5][6][7]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Acetaminophen-d4).

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of acetaminophen-d5.

    • A reverse-phase C18 column is typically used for chromatographic separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the parent and product ions for acetaminophen-d5 and the internal standard using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

CYP1A2 Inhibition Assay

This protocol is used to determine the inhibitory potential of a test compound on CYP1A2 activity.

Procedure:

  • Follow the same procedure as the activity assay described above.

  • In the pre-incubation step, add a range of concentrations of the test compound (inhibitor) to the mixture of HLMs, this compound, and buffer.

  • Include a positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone).[8][9][10]

  • Include a vehicle control (containing the solvent used for the test compound).

  • Initiate the reaction with the NADPH regenerating system and proceed as described above.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

Quantitative data from CYP1A2 activity and inhibition assays are summarized below.

Table 1: Kinetic Parameters for Phenacetin O-deethylation by CYP1A2

Enzyme SourceKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Reference
Human Liver Microsomes9 ± 6-[10]
Human Liver Microsomes~31-[3]
Human Liver Microsomes160 ± 71584 ± 12[9]
Recombinant CYP1A2~25-[10]

Table 2: IC₅₀ Values of Known CYP1A2 Inhibitors

InhibitorSubstrateIC₅₀ (µM)Enzyme SourceReference
FluvoxaminePhenacetin0.4 ± 0.01Human Liver Microsomes[9]
α-NaphthoflavonePhenacetinPotent InhibitorRecombinant CYP1A2 & HLMs[10]
Tolfenamic AcidPhenacetin< 10Human Liver Microsomes[8]
Mefenamic AcidPhenacetin< 10Human Liver Microsomes[8]
RofecoxibPhenacetin< 10Human Liver Microsomes[8]

Visualizations

CYP1A2 Catalytic Cycle and Phenacetin Metabolism

CYP1A2_Metabolism cluster_cycle CYP1A2 Catalytic Cycle cluster_reaction This compound O-deethylation CYP1A2_Fe3 CYP1A2 (Fe³⁺) Complex1 [CYP1A2(Fe³⁺)-Substrate] CYP1A2_Fe3->Complex1 Substrate Binding Phenacetin_d5 This compound Phenacetin_d5->Complex1 Complex2 [CYP1A2(Fe²⁺)-Substrate] Complex1->Complex2 First Reduction e1 e⁻ (from NADPH) e1->Complex1 Complex3 [CYP1A2(Fe²⁺)-O₂-Substrate] Complex2->Complex3 Oxygen Binding O2 O₂ O2->Complex2 Complex4 [CYP1A2(Fe⁵⁺=O)-Substrate] Complex3->Complex4 Second Reduction & Protonation e2 e⁻ (from NADPH) e2->Complex3 H2O 2H⁺ H2O->Complex3 Complex4->CYP1A2_Fe3 Product Release H2O_out H₂O Complex4->H2O_out Water Formation Phenacetin_d5_in This compound Complex4->Phenacetin_d5_in Metabolism Acetaminophen_d5 Acetaminophen-d5 Phenacetin_d5_in->Acetaminophen_d5 Ethyl_d5_aldehyde Ethyl-d5-aldehyde Phenacetin_d5_in->Ethyl_d5_aldehyde

Caption: CYP1A2 catalytic cycle and the O-deethylation of this compound.

Experimental Workflow for CYP1A2 Inhibition Assay

CYP1A2_Inhibition_Workflow start Start prepare Prepare Reagents: - HLMs/Recombinant CYP1A2 - this compound - Test Compound - NADPH System start->prepare incubation_setup Set up Incubation Plate: - Vehicle Control - Positive Control (e.g., Fluvoxamine) - Test Compound (multiple conc.) prepare->incubation_setup pre_incubation Pre-incubate at 37°C (HLMs, Substrate, Buffer, Inhibitor) incubation_setup->pre_incubation reaction_start Initiate Reaction (Add NADPH System) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Terminate Reaction (Add ice-cold Acetonitrile with Internal Standard) incubation->reaction_stop centrifuge Centrifuge to Precipitate Protein reaction_stop->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Acetaminophen-d5) supernatant->lcms data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ lcms->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC₅₀ of a test compound on CYP1A2 activity.

References

Application Notes and Protocols for the Use of Phenacetin-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenacetin-d5 in drug metabolism studies. This compound, a deuterated analog of phenacetin, serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis and as a probe substrate for in vitro cytochrome P450 (CYP) 1A2 enzyme activity assays.

Application Note 1: this compound as an Internal Standard in LC-MS/MS Bioanalysis

Introduction

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of analytes in complex biological matrices. The ideal IS is a stable isotope-labeled version of the analyte. This compound is the preferred internal standard for the quantification of phenacetin and its primary metabolite, paracetamol (acetaminophen), in plasma, serum, and other biological samples.

Principle

This compound is chemically identical to phenacetin, but with five deuterium atoms replacing hydrogen atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. Critically, its physicochemical properties are nearly identical to phenacetin, meaning it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer source. By adding a known concentration of this compound to the samples at the beginning of the sample preparation process, any variability in sample handling, extraction, and analysis is normalized, leading to highly reliable quantitative results.

Experimental Protocols

Protocol 1: Quantification of Phenacetin and Paracetamol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the simultaneous determination of phenacetin and its major metabolite, paracetamol, in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of a 1 µg/mL this compound working solution in methanol (as the internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.

  • To a glass tube, add 200 µL of human plasma.

  • Add 10 µL of a 1 µg/mL this compound working solution in methanol.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.[1][2]

3. LC-MS/MS Conditions (Representative)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Phenacetin: m/z 180.1 → 138.1

    • Paracetamol: m/z 152.1 → 110.1

    • This compound: m/z 185.1 → 143.1

Application Note 2: Phenacetin as a Probe Substrate for CYP1A2 Inhibition Studies

Introduction

Phenacetin is a well-established and specific probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme.[3] The primary metabolic pathway of phenacetin is O-deethylation to paracetamol, a reaction predominantly catalyzed by CYP1A2. By measuring the rate of paracetamol formation in the presence and absence of a test compound, the inhibitory potential of that compound on CYP1A2 activity can be determined.

Principle

In this in vitro assay, human liver microsomes, which are rich in CYP enzymes, are incubated with phenacetin and a NADPH-generating system to initiate the metabolic reaction. The formation of paracetamol is monitored over time. By including various concentrations of a potential inhibitor, the concentration at which the inhibitor reduces the enzyme activity by 50% (IC50) can be calculated.

Protocol 2: In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes

This protocol is designed to determine the IC50 of a test compound for CYP1A2-mediated phenacetin O-deethylation.

1. Reagents and Solutions

  • Human Liver Microsomes (HLM)

  • Phenacetin stock solution (e.g., 10 mM in methanol)

  • Test inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

  • Acetonitrile (for reaction termination)

  • This compound (as internal standard for LC-MS/MS analysis of paracetamol)

2. Incubation Procedure

  • Prepare a series of dilutions of the test inhibitor in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer (to a final volume of 200 µL)

    • HLM (final concentration of 0.1-0.5 mg/mL)

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add phenacetin to each well to a final concentration approximately equal to its Km (e.g., 40 µM).[4]

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[3]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for analysis of paracetamol formation by LC-MS/MS as described in Protocol 1.

3. Data Analysis

  • Calculate the rate of paracetamol formation for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by non-linear regression analysis.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Phenacetin in Humans

ParameterValueReference
Elimination Half-life (t½)37 - 74 minutes[5]
Volume of Distribution (Vd)1.0 - 2.1 L/kg[5]
Bioavailability (oral)Low (extensive first-pass metabolism)[5]
Primary MetaboliteParacetamol (Acetaminophen)[6][7]
Primary Excretion RouteUrine (as conjugates of metabolites)[6][7]

Table 2: IC50 Values of Known CYP1A2 Inhibitors using Phenacetin as a Probe Substrate

InhibitorIC50 (µM)Reference
Fluvoxamine0.05 - 0.2
Furafylline~0.5
α-Naphthoflavone0.04 - 0.2
Ciprofloxacin~10

Visualizations

phenacetin_metabolism phenacetin Phenacetin paracetamol Paracetamol (Acetaminophen) phenacetin->paracetamol CYP1A2 (Major) O-deethylation nhydroxy N-hydroxyphenacetin phenacetin->nhydroxy CYP450 conjugates Glucuronide and Sulfate Conjugates paracetamol->conjugates UGTs, SULTs napqi NAPQI (Reactive Metabolite) paracetamol->napqi CYP2E1, CYP3A4 mercapturic Mercapturic Acid Conjugates napqi->mercapturic GSH Conjugation nhydroxy->napqi experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Protein Precipitation or LLE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification (Analyte/IS Ratio) lcms->quantification

References

Application Notes and Protocols for Phenacetin-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Phenacetin-d5 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Phenacetin, is commonly used as an internal standard in pharmacokinetic and drug metabolism studies of Phenacetin. The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are based on established methods for Phenacetin analysis and are directly applicable to this compound.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and robust bioanalysis. The primary goals are to remove interfering matrix components (e.g., proteins, salts, phospholipids), concentrate the analyte of interest, and ensure compatibility with the analytical instrument. The three most common techniques for the analysis of small molecules like this compound from biological matrices such as plasma and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on Phenacetin analysis, which can be expected to be similar for this compound.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Phenacetin Analysis

ParameterValueReference
Ionization ModePositive Electrospray Ionization (+ESI)[1]
Monitored Transition (MRM)m/z 180 -> 138[2]
Collision Energy12-16 V[1]
Internal StandardSulfamonomethoxine or Deuterated Analogs[2][3]

Table 2: Performance Characteristics of Different Sample Preparation Methods for Phenacetin

MethodMatrixRecovery (%)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Liquid-Liquid ExtractionHuman Serum & Urine58.25 - 69.850.2 (µg/mL)0.85 - 8.7487.1 - 107.3[2]
Liquid-Liquid ExtractionRabbit PlasmaNot Specified4< 7.197.3 - 103.5[4]
Protein PrecipitationRat PlasmaNot Specified27 (pg/mL)1.19 - 9.51Not Specified[2]
Solid-Phase ExtractionHoneyNot Specified0.025 - 0.75 (µg/kg)1.9 - 10.1Not Specified[5]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.[6]

Protocol for Protein Precipitation of Plasma or Serum Samples:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • If using an internal standard, spike the sample with the appropriate amount of this compound solution.

  • Add 300 µL of cold (-20°C) acetonitrile.[7] This represents a 3:1 ratio of precipitating agent to sample.[7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant containing the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Workflow for Protein Precipitation

G cluster_sample Sample Preparation cluster_ppt Precipitation cluster_analysis Analysis Sample Plasma/Serum Sample (100 µL) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Add_ACN Add Cold Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (30 sec) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Workflow of the Protein Precipitation method.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[9] It generally provides cleaner extracts than protein precipitation.

Protocol for Liquid-Liquid Extraction of Plasma or Urine Samples:

  • To a glass test tube, add 500 µL of plasma or urine sample.[3]

  • Spike the sample with the internal standard (this compound).

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., pH 5).[3]

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate).[2]

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Plasma/Urine Sample (500 µL) Add_IS Spike with this compound Sample->Add_IS Add_Buffer Add Buffer (e.g., pH 5) Add_IS->Add_Buffer Add_Solvent Add Ethyl Acetate (2 mL) Add_Buffer->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Plasma/Urine Sample (1 mL) Add_IS Spike with this compound Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, 5% Methanol) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application of Phenacetin-d5 in Pharmacokinetic and Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a non-opioid analgesic and antipyretic agent, has been extensively utilized as a probe substrate for cytochrome P450 1A2 (CYP1A2), an enzyme crucial for the metabolism of approximately 9% of commonly used drugs.[1] Due to significant inter-individual variations in CYP1A2 activity, understanding the metabolic profile of drugs metabolized by this enzyme is critical in drug development.[1] Phenacetin-d5, a deuterated analog of phenacetin, serves as an ideal internal standard in bioanalytical methods for pharmacokinetic (PK) and toxicokinetic (TK) studies due to its similar physicochemical properties and distinct mass.[2][3] The use of stable isotope-labeled internal standards like this compound is best practice in quantitative bioanalysis using mass spectrometry, as they account for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in such studies.

Core Applications

This compound is primarily employed in the following research areas:

  • Pharmacokinetic (PK) Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of phenacetin and its primary metabolite, acetaminophen. This compound is added to biological samples as an internal standard to ensure the precision and accuracy of the quantification of the parent drug and its metabolites.[2]

  • Toxicokinetic (TK) Studies: To relate the systemic exposure of phenacetin to its toxicological effects. Chronic use of phenacetin has been associated with nephropathy and carcinogenicity.[4] TK studies are essential to establish a safe exposure margin.

  • CYP1A2 Phenotyping: As a tool in studies designed to determine the metabolic activity of the CYP1A2 enzyme in various populations or to assess the potential for drug-drug interactions.[5][6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of phenacetin from studies in rats and humans.

Table 1: Pharmacokinetic Parameters of Phenacetin in Rats

ParameterOral Administration (20 mg/kg)Intravenous Administration (5 mg/kg)Reference
Cmax (ng/mL) ~1500-[7]
Tmax (h) ~0.25-[7]
AUC₀-∞ (ng·h/mL) -1357.2 ± 188.4[5][6]
t₁/₂ (h) -0.6 ± 0.1[5][6]
CL (L/h/kg) -3.7 ± 0.5[5][6]
Vd (L/kg) -3.3 ± 0.6[5][6]

Table 2: Pharmacokinetic Parameters of Phenacetin in Humans

ParameterIntravenous Administration (250 mg)Reference
t₁/₂β (min) 37 - 74[8]
Vdβ (L/kg) 1.0 - 2.1[8]
Total Clearance Approximates hepatic blood flow[8]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Oral Phenacetin in Rats Using LC-MS/MS

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of phenacetin and its metabolite, acetaminophen, using this compound as an internal standard.

1. Materials and Reagents:

  • Phenacetin

  • This compound (Internal Standard)

  • Acetaminophen

  • Male Sprague-Dawley rats (250-300 g)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • EDTA-coated collection tubes

2. Animal Dosing and Sampling:

  • Fast rats overnight with free access to water.

  • Administer a single oral dose of phenacetin (e.g., 20 mg/kg) via gavage.

  • Collect blood samples (~0.2 mL) from the tail vein into EDTA-coated tubes at predose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentrations).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate phenacetin, acetaminophen, and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Phenacetin: m/z 180.1 → 138.1

    • Acetaminophen: m/z 152.1 → 110.1

    • This compound: m/z 185.1 → 143.1

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Calculate the concentration of phenacetin and acetaminophen in the plasma samples using the calibration curves.

  • Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using appropriate software.

Visualizations

experimental_workflow Experimental Workflow for a Rat Pharmacokinetic Study cluster_dosing Dosing and Sampling cluster_prep Sample Preparation cluster_analysis Analysis animal_dosing Oral Administration of Phenacetin to Rats blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation add_is Add this compound (IS) to Plasma plasma_separation->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing pk_analysis Pharmacokinetic Parameter Calculation data_processing->pk_analysis

Caption: Workflow for a typical rat pharmacokinetic study of phenacetin.

metabolic_pathway Metabolic Pathway of Phenacetin phenacetin Phenacetin acetaminophen Acetaminophen (Paracetamol) phenacetin->acetaminophen CYP1A2 (O-deethylation) reactive_metabolite N-acetyl-p-benzoquinone imine (Reactive Metabolite) acetaminophen->reactive_metabolite CYP2E1, CYP3A4 conjugates Glucuronide and Sulfate Conjugates acetaminophen->conjugates UGTs, SULTs mercapturic_acid Mercapturic Acid Conjugate reactive_metabolite->mercapturic_acid GSH Conjugation

Caption: Primary metabolic pathway of phenacetin.

Toxicokinetics of Phenacetin

Phenacetin is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[9] Its long-term use has been linked to cancers of the renal pelvis and ureter.[9] The toxicity of phenacetin is primarily attributed to its metabolic activation. The main toxicological endpoints of concern are:

  • Nephrotoxicity: Chronic high doses can lead to analgesic nephropathy.

  • Haematotoxicity: Can cause methemoglobinemia.[10]

  • Carcinogenicity: Tumors of the urinary tract have been observed in both humans and experimental animals.[9]

Toxicokinetic studies are crucial for understanding the dose- and time-dependent nature of these toxicities and for establishing a no-observed-adverse-effect level (NOAEL). These studies typically involve repeat-dose administration in animal models (e.g., rats) for periods ranging from 28 days to 2 years. The concentration of phenacetin and its metabolites are monitored at steady-state to correlate exposure with toxicological findings.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of phenacetin and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental for reliable pharmacokinetic and toxicokinetic studies. The protocols and data presented herein provide a framework for researchers and drug development professionals to design and execute robust studies to evaluate the metabolic profile and safety of new chemical entities that may interact with the CYP1A2 pathway.

References

Derivatization of Phenacetin-d5 for GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Derivatization of Phenacetin-d5 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

Phenacetin, an analgesic and antipyretic drug, is often monitored in pharmaceutical quality control and forensic toxicology. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] However, compounds containing polar functional groups, such as the amide group in phenacetin, can exhibit poor chromatographic behavior, including peak tailing and adsorption within the GC system.[1][2] Chemical derivatization is a technique used to modify the analyte to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[2]

This application note details a robust protocol for the derivatization of deuterated phenacetin (this compound), often used as an internal standard, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The procedure focuses on acylation, a common derivatization reaction for amines and amides, to produce a more volatile and less polar derivative suitable for GC analysis.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA) (Derivatizing agent)

  • Ethyl Acetate (GC grade)

  • Pyridine (Catalyst, optional)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Microsyringes

  • Heating block or water bath

Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock, prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with ethyl acetate.

Sample Preparation (from Plasma)
  • To 1 mL of plasma sample, add the this compound internal standard.

  • Perform a liquid-liquid extraction by adding 5 mL of a benzene-dichloroethane (7:3) mixture.[5]

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 100 µL of ethyl acetate for the derivatization step.

Derivatization Protocol: Acylation
  • To the 100 µL of reconstituted sample or standard solution in a clean, dry vial, add 50 µL of trifluoroacetic anhydride (TFAA).

  • If needed, a small amount of a catalyst like pyridine can be added, but TFAA often reacts readily with amides under mild heating.[3]

  • Securely cap the vial.

  • Heat the reaction mixture at 70°C for 30 minutes using a heating block.

  • After heating, allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Analysis

The derivatized sample is now ready for analysis. The introduction of a trifluoroacetyl group increases the molecular weight and creates characteristic fragment ions that are useful for mass spectrometric detection.[4]

Instrumentation Parameters
ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantitative Data

The following table summarizes the expected mass-to-charge ratios (m/z) for monitoring underivatized and derivatized this compound. The trifluoroacetyl (TFA) derivative is formed by replacing the hydrogen on the amide nitrogen with a -COCF₃ group.

CompoundMolecular Weight ( g/mol )Quantitation Ion (m/z)Qualifier Ion(s) (m/z)
This compound (Underivatized)184.2184142, 114
This compound-TFA Derivative280.2280211, 142

Note: The m/z values are based on the expected molecular ions and primary fragments. The d5 label indicates five deuterium atoms on the ethoxy group, which is preserved during this derivatization.

Workflow Diagram

Derivatization_Workflow Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., Benzene-Dichloroethane) Add_IS->LLE Evap1 Evaporate Organic Layer (Nitrogen Stream) LLE->Evap1 Recon1 Reconstitute in Ethyl Acetate Evap1->Recon1 Add_Reagent Add TFAA Derivatizing Agent Recon1->Add_Reagent Transfer to Reaction Vial Heat Heat at 70°C (30 minutes) Add_Reagent->Heat Evap2 Evaporate Excess Reagent (Nitrogen Stream) Heat->Evap2 Recon2 Reconstitute in Ethyl Acetate Evap2->Recon2 GC_Inject Inject into GC-MS Recon2->GC_Inject Transfer to Autosampler Vial GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Data_Analysis Data Analysis & Quantitation MS_Detect->Data_Analysis

Caption: Experimental workflow from sample preparation to final analysis.

Conclusion

The described acylation protocol provides an effective method for the derivatization of this compound prior to GC-MS analysis. This procedure enhances the volatility and improves the chromatographic peak shape of the analyte, leading to increased sensitivity and accuracy in quantitative studies. The use of Selected Ion Monitoring (SIM) mode allows for highly specific detection, making this method suitable for complex matrices in both clinical and forensic applications.

References

Application of Phenacetin-d5 in the Impurity Profiling of Phenacetin Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenacetin, a once widely used analgesic and antipyretic, is now primarily utilized as a model compound in metabolic and drug interaction studies.[1][2] The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Impurity profiling involves the identification and quantification of each impurity present in the API.[3] The use of stable isotope-labeled internal standards, such as Phenacetin-d5, is highly recommended in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[3][4][5][6] this compound, being chemically identical to phenacetin, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification of impurities.[5]

This application note provides a detailed protocol for the impurity profiling of phenacetin using a validated UHPLC-MS/MS method with this compound as an internal standard. The method is designed for the quantification of key potential impurities arising from the synthesis and degradation of phenacetin.

Potential Impurities of Phenacetin

The impurity profile of phenacetin is largely dependent on its synthetic route and storage conditions.[1] Common synthesis methods, such as the acetylation of p-phenetidine or the Williamson ether synthesis from paracetamol, can lead to process-related impurities.[2][7][8][9] Degradation can also occur through hydrolysis or oxidation. The key potential impurities targeted in this method are:

  • p-Phenetidine (4-ethoxyaniline): A common starting material or a product of hydrolytic deacetylation.[1]

  • Acetanilide: Can result from incomplete ethoxylation or side reactions during synthesis.[1]

  • Paracetamol (Acetaminophen): The major O-deethylated metabolite of phenacetin and a potential oxidative degradation product.[1][2]

Metabolic and Synthetic Pathways of Phenacetin

The following diagram illustrates the primary synthetic route to phenacetin and its metabolic conversion to paracetamol, highlighting the origin of key impurities.

phenacetin_pathways cluster_synthesis Synthesis Pathways p_phenetidine p-Phenetidine (Impurity) phenacetin Phenacetin (API) p_phenetidine->phenacetin Acetylation acetic_anhydride Acetic Anhydride paracetamol_imp Paracetamol (Impurity/Metabolite) phenacetin->paracetamol_imp O-deethylation (Metabolism) paracetamol_syn Paracetamol paracetamol_syn->phenacetin Williamson Ether Synthesis ethyl_iodide Ethyl Iodide acetanilide Acetanilide (Impurity)

Caption: Synthesis and metabolic pathways of phenacetin showing impurity origins.

Experimental Protocol

This protocol describes a UHPLC-MS/MS method for the simultaneous quantification of p-phenetidine, acetanilide, and paracetamol in a phenacetin drug substance using this compound as an internal standard.

1. Materials and Reagents

  • Phenacetin reference standard and sample

  • p-Phenetidine, Acetanilide, and Paracetamol reference standards

  • This compound (isotopic purity ≥ 98%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (LC-MS grade)

2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile/water.

  • Analyte Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of phenacetin, p-phenetidine, acetanilide, and paracetamol in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solutions into a diluent (50:50 v/v acetonitrile/water). Add a constant amount of the IS working solution to each standard to achieve a final IS concentration of 100 ng/mL. The concentration range should bracket the expected impurity levels (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Accurately weigh 100 mg of the phenacetin sample, dissolve in 10 mL of methanol, and dilute 1:100 with the diluent. Add the IS working solution to achieve a final IS concentration of 100 ng/mL.

3. UHPLC-MS/MS Conditions

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (2.1 x 50 mm, 1.8 µm) or equivalent[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent[11]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 320 °C[11]

  • Gas Flow: 7 L/min[11]

  • Nebulizer Pressure: 45 psi[11]

  • Sheath Gas Temperature: 350 °C[11]

  • Sheath Gas Flow: 11 L/min[11]

  • Capillary Voltage: 3500 V[11]

4. Data Acquisition and Analysis

Acquire data in the Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification against the calibration curve.

Experimental Workflow

The diagram below outlines the major steps in the impurity profiling workflow.

impurity_profiling_workflow prep_standards Prepare Standards (Analytes + IS) uhplc_ms UHPLC-MS/MS Analysis prep_standards->uhplc_ms prep_sample Prepare Sample (API + IS) prep_sample->uhplc_ms data_acq Data Acquisition (MRM) uhplc_ms->data_acq integration Peak Integration data_acq->integration calibration Generate Calibration Curve (Area Ratio vs. Conc.) integration->calibration quantification Quantify Impurities in Sample integration->quantification calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for impurity quantification using an internal standard.

Quantitative Data and Method Performance

The following tables summarize the mass spectrometric parameters and the expected performance of the validated method.

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Phenetidine138.1110.115
Acetanilide136.194.120
Paracetamol152.1110.115
Phenacetin180.1138.112
This compound (IS) 185.1 143.1 12

Table 2: Method Validation Summary

Parameterp-PhenetidineAcetanilideParacetamol
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation (r²) > 0.999> 0.999> 0.998
LOD (ng/mL) 0.30.40.5
LOQ (ng/mL) 1.01.21.5
Accuracy (%) 95.5 - 104.296.1 - 103.597.3 - 103.5
Precision (%RSD) < 5.0< 4.5< 7.1

Data presented are illustrative and based on typical performance for similar validated LC-MS/MS methods.[12][13][14]

This application note details a robust and sensitive UHPLC-MS/MS method for the quantification of key impurities in phenacetin drug substance. The use of this compound as an internal standard ensures high accuracy and precision, compensating for potential matrix effects and sample preparation variability.[5] This method is suitable for quality control applications in pharmaceutical development and manufacturing, allowing for the reliable monitoring of phenacetin purity.

References

Application Note and Protocol: Liquid-Liquid Extraction of Phenacetin-d5 from Plasma for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenacetin, a non-opioid analgesic, is a probe substrate for the cytochrome P450 enzyme CYP1A2. Its quantification in plasma is crucial for drug-drug interaction studies and pharmacokinetic analysis. Phenacetin-d5, a stable isotope-labeled derivative of phenacetin, is the preferred internal standard (IS) for these analyses due to its similar chemical properties and distinct mass, ensuring high accuracy and precision in mass spectrometry-based assays.[1]

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from plasma samples. LLE is a robust and cost-effective sample preparation technique that effectively removes proteins and other interfering substances from the plasma matrix, leading to a cleaner extract for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The overall experimental workflow for the liquid-liquid extraction of this compound from plasma is depicted below.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma_sample Plasma Sample (e.g., 200 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 Vortex Mix (e.g., 5 min) add_solvent->vortex2 centrifuge Centrifuge (e.g., 4000 rpm, 10 min) vortex2->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for this compound Extraction from Plasma.

Materials and Reagents

  • Biological Matrix: Human or animal plasma (stored at -80°C)

  • Internal Standard: this compound solution (concentration to be optimized based on the expected analyte concentration range)

  • Extraction Solvents (HPLC Grade):

    • Ethyl Acetate[2]

    • Methyl tert-butyl ether (MTBE)

    • A mixture of Benzene and Dichloroethane (7:3, v/v)[3]

  • Reconstitution Solvent: Mobile phase or a mixture of acetonitrile and water.

  • Equipment:

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

    • LC-MS/MS or GC-MS system

Detailed Experimental Protocol

This protocol outlines the steps for the liquid-liquid extraction of this compound from a 200 µL plasma sample. Volumes can be scaled as needed.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add a pre-determined volume of this compound internal standard solution to each plasma sample, calibration standard, and quality control sample.

    • Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add 800 µL of the chosen extraction solvent (e.g., ethyl acetate) to each tube. The ratio of solvent to plasma is typically 4:1 (v/v).

    • Cap the tubes securely and vortex vigorously for 5 minutes to ensure complete protein precipitation and extraction of the analyte and internal standard into the organic phase.

  • Phase Separation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic layer from the aqueous layer and precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (supernatant) to a clean tube, being cautious not to disturb the protein pellet and aqueous layer.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Vortex for 1 minute to ensure the analyte and internal standard are fully dissolved.

  • Final Centrifugation & Analysis:

    • Centrifuge the reconstituted samples at 12,000 rpm for 5 minutes to pellet any remaining particulate matter.

    • Transfer the clear supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Data Presentation

The following tables summarize quantitative data from various studies involving the extraction of phenacetin and its deuterated analogs from plasma.

Table 1: Liquid-Liquid Extraction Parameters and Performance

ParameterMethod 1Method 2
Extraction Solvent Benzene-dichloroethane (7:3)Ethyl Acetate
Plasma Volume 1.0 mL[3]Not specified
Internal Standard Phenacetin-d3[3]Sulfamonomethoxine[2]
Recovery Not explicitly stated58.25% - 69.85%[2]
Matrix Effect Not explicitly stated99.0% - 103.6%[2]
Analytical Method GLC-MS[3]LC-MS/MS[2]

Table 2: Analytical Method Validation Parameters

ParameterMethod A (Phenacetin)Method B (Phenacetin)
Linearity Range 9.9 - 246.6 ng/mL[3]0.2 - 50 µg/mL[2]
Precision (Intra-day) Not specified0.85% - 7.83%[2]
Precision (Inter-day) Not specified2.53% - 8.74%[2]
Accuracy Not specified87.1% - 101.5%[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]0.2 µg/mL[2]

Logical Relationship of LLE Steps

The following diagram illustrates the logical progression and rationale behind the key steps in the liquid-liquid extraction protocol.

LLE_Logic cluster_input Input cluster_process Process & Rationale cluster_output Output start Plasma with Analyte & Internal Standard add_solvent Add Immiscible Organic Solvent start->add_solvent rationale1 Rationale: Solubilize non-polar analyte, precipitate proteins. add_solvent->rationale1 vortex Vortex Mix add_solvent->vortex rationale2 Rationale: Increase surface area for efficient mass transfer. vortex->rationale2 centrifuge Centrifuge vortex->centrifuge rationale3 Rationale: Force separation of immiscible layers. centrifuge->rationale3 separate Isolate Organic Layer centrifuge->separate rationale4 Rationale: Contains the analyte of interest. separate->rationale4 end Clean Extract for Analysis separate->end

Caption: Rationale of the Liquid-Liquid Extraction Steps.

Conclusion

This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of this compound from plasma. The described method is straightforward, reproducible, and yields a clean extract suitable for sensitive and accurate quantification by mass spectrometry. The choice of extraction solvent may be optimized depending on the specific analytical platform and desired recovery. The provided quantitative data from existing literature can serve as a benchmark for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Phenacetin-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Phenacetin-d5, a deuterated internal standard for Phenacetin. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve potential interferences in their bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a peak at the retention time of my this compound internal standard in my blank matrix samples. What could be the cause?

A1: This issue, known as "crosstalk" or "cross-channel interference," is a common challenge in LC-MS/MS analysis, particularly when the analyte and its deuterated internal standard have very similar structures. The interference can arise from several sources:

  • In-source fragmentation of Phenacetin: The non-deuterated Phenacetin present in your sample at high concentrations can sometimes fragment in the mass spectrometer's ion source to a species with a mass-to-charge ratio (m/z) identical to that of this compound.

  • Isotopic contribution: Natural abundance of isotopes in the non-deuterated Phenacetin can lead to a small signal at the m/z of this compound.

  • Contamination: Although less common, contamination of the LC-MS system or the blank matrix with this compound can occur.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Ensure your LC method provides baseline separation between Phenacetin and any potential interferences. Small adjustments to the gradient, flow rate, or column chemistry can often resolve overlapping peaks.

  • Review MS/MS Transitions: Select unique and stable precursor and product ion transitions for both Phenacetin and this compound. Avoid transitions that are common to both compounds or are prone to in-source fragmentation.

  • Prepare a "zero sample": Analyze a blank matrix sample spiked only with the internal standard (this compound). This will help you confirm if the interference is coming from undeuterated traces in the deuterated standard.[1]

  • Dilute the Sample: If high concentrations of Phenacetin are suspected to be the cause, diluting the sample can help reduce the in-source fragmentation effect.

Q2: My results show unexpected variability in this compound response between samples. Could metabolites of Phenacetin be interfering?

A2: Yes, metabolites of Phenacetin are a significant source of interference. The primary metabolite of Phenacetin is Acetaminophen (also known as Paracetamol).[2][3][4] Due to their structural similarities, Acetaminophen and its conjugates can potentially interfere with the analysis of both Phenacetin and its deuterated internal standard.

Phenacetin is metabolized in the body through several pathways, including O-deethylation to form Acetaminophen and N-hydroxylation to form other reactive metabolites.[5][6][7] These metabolites can sometimes co-elute with Phenacetin or this compound, or have similar fragmentation patterns in the mass spectrometer, leading to inaccurate quantification.

Troubleshooting Workflow for Metabolite Interference:

Below is a workflow to identify and mitigate interference from metabolites.

cluster_0 Troubleshooting Metabolite Interference A Unexpected Variability in IS Response B Investigate Potential Metabolite Interference A->B Observe C Analyze Metabolite Standards B->C Hypothesize D Optimize Chromatographic Separation C->D Test E Select Unique MS/MS Transitions D->E Refine F Re-validate Method E->F Implement G Problem Resolved F->G Confirm

Caption: Workflow for troubleshooting metabolite interference.

Q3: Are there any co-administered drugs known to interfere with Phenacetin analysis?

A3: Yes, certain co-administered drugs have been reported to interfere with the LC-MS/MS analysis of Phenacetin and its metabolites. One study identified vancomycin and methylprednisolone as potential interferents.[3] It is crucial to have a complete record of all medications taken by the subjects in a clinical study, as these can be a source of unexpected peaks and matrix effects.

Mitigation Strategies:

  • Review Co-administered Medications: Always cross-reference the list of co-administered drugs with your analytical method.

  • Method Specificity Testing: During method validation, test the specificity of your assay by analyzing blank samples spiked with commonly co-administered drugs to check for any interference.

  • Chromatographic Resolution: If an interfering drug is identified, focus on optimizing your chromatographic method to separate it from Phenacetin and this compound.

Experimental Protocols & Data

Example LC-MS/MS Method for Phenacetin Analysis

The following is a representative LC-MS/MS method for the determination of Phenacetin and its primary metabolite, Acetaminophen. This method can be adapted and optimized for specific instrumentation and matrix requirements.

Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add the internal standard solution (this compound).

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of benzene-dichloroethane).[3][4]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

ParameterExample Value
Column C18 or similar reverse-phase column (e.g., ZORBAX Eclipse Plus C18)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of Phenacetin and Acetaminophen
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Mass Spectrometry Conditions

ParameterPhenacetinAcetaminophenThis compound (IS)
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 180.1152.1185.1
Product Ion (m/z) 138.1110.1143.1
Collision Energy Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument

Note: The specific m/z transitions and collision energies should be optimized for the mass spectrometer being used.

Phenacetin Metabolic Pathway

The metabolic conversion of Phenacetin is a primary source of analytical interference. Understanding these pathways is key to developing a robust analytical method.

cluster_0 Phenacetin Metabolic Pathways Phenacetin Phenacetin N_Hydroxyphenacetin N-Hydroxyphenacetin Phenacetin->N_Hydroxyphenacetin N-hydroxylation Acetaminophen Acetaminophen (Paracetamol) Phenacetin->Acetaminophen O-deethylation (CYP1A2) Reactive_Metabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) N_Hydroxyphenacetin->Reactive_Metabolites Sulfation/ Glucuronidation Acetaminophen->Reactive_Metabolites Oxidation

Caption: Metabolic pathways of Phenacetin.

By understanding these common interferences and implementing the suggested troubleshooting steps and experimental considerations, researchers can develop more accurate and reliable analytical methods for Phenacetin and its deuterated internal standard, this compound.

References

Technical Support Center: Optimizing Phenacetin-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Phenacetin-d5, with a focus on improving peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guides are designed to walk you through common peak shape problems, from identification to resolution.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.[1][2][3] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

Troubleshooting Steps:

  • Assess Mobile Phase pH: Unwanted interactions between your analyte and the stationary phase are a frequent cause of tailing.[1] For a compound like Phenacetin, which has a pKa, the pH of the mobile phase is critical.[4][5][6]

    • Action: Adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of this compound to ensure it is in a single ionic form. Using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the silica-based column, reducing interactions that cause peak tailing.[1]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][7]

    • Action: To test for this, reduce the injection volume or dilute your sample. If the peak shape improves, you were likely overloading the column.[7]

  • Evaluate Column Health: A contaminated or degraded column can also cause tailing.

    • Action: If you use a guard column, replace it.[8] You can also try backflushing the analytical column.[7] If the problem persists, the column may need to be replaced.

  • Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing can contribute to peak broadening and tailing.[7]

    • Action: Use shorter, narrower internal diameter tubing where possible.

Q2: I'm observing peak fronting for this compound. What does this indicate?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, often looks like a "shark fin".[9] This issue is less common than tailing but can still significantly affect your results.

Troubleshooting Steps:

  • Check for Sample Overload: This is the most common cause of peak fronting.[7][9] The stationary phase at the column inlet becomes saturated, and excess analyte molecules travel down the column more quickly.

    • Action: Dilute your sample or decrease the injection volume. A 1-to-10 dilution is often a good starting point to see if fronting is reduced.[9]

  • Verify Sample Solvent Strength: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[7]

    • Action: Whenever possible, dissolve your sample in the mobile phase.[7] If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Consider Column Temperature (for GC, but relevant principle): While more common in gas chromatography, a column temperature that is too low can sometimes cause fronting.[9] In HPLC, temperature affects viscosity and analyte interaction.

    • Action: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape.[10][11]

Q3: My this compound peak appears broad. How can I improve its sharpness?

A3: Broad peaks can obscure closely eluting compounds and reduce sensitivity. This can be caused by a variety of factors, from column degradation to improper method parameters.[3]

Troubleshooting Steps:

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to band broadening.

    • Action: Adjust the flow rate. Lowering the flow rate often increases resolution and sharpens peaks, though it will increase the run time.[12][13]

  • Increase Column Temperature: Operating at a slightly elevated temperature can improve peak shape.

    • Action: Increasing the column temperature (e.g., to 40-50 °C) can reduce the viscosity of the mobile phase, leading to better mass transfer and sharper peaks.[10][12][14] Ensure your mobile phase is preheated to avoid thermal mismatch, which can cause band broadening.[14]

  • Check for Column Voids or Contamination: A void at the head of the column or a blocked frit can cause the sample band to spread before separation begins.[7]

    • Action: Backflushing the column can sometimes resolve a blocked frit. If a void has formed, the column will likely need to be replaced.[7] Using a guard column can help protect the analytical column from contaminants.[8]

Data Presentation

The following tables illustrate the expected impact of troubleshooting actions on peak shape, using the USP Tailing Factor as a metric (an ideal peak has a tailing factor of 1.0).

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHUSP Tailing Factor (Expected)Peak Shape
5.51.8Significant Tailing
4.51.4Moderate Tailing
3.0 (Buffered)1.1Symmetrical

Table 2: Effect of Sample Concentration on Peak Fronting

Sample ConcentrationInjection VolumeUSP Tailing Factor (Expected)Peak Shape
100 µg/mL10 µL0.7Significant Fronting
10 µg/mL10 µL0.9Minor Fronting
1 µg/mL10 µL1.0Symmetrical

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol details the steps to investigate and optimize the mobile phase pH to mitigate peak tailing for this compound.

Objective: To determine the optimal mobile phase pH for a symmetrical this compound peak.

Materials:

  • HPLC-grade water, acetonitrile, and methanol.

  • Buffers (e.g., formic acid, ammonium acetate).

  • This compound standard solution.

  • HPLC system with a C18 column.

Methodology:

  • Prepare a series of mobile phases with varying pH values. For example, if using a formic acid buffer, prepare mobile phases with pH 3.0, 3.5, and 4.0.

  • Ensure the aqueous portion of the mobile phase is buffered before mixing with the organic solvent.[4]

  • Equilibrate the column with the first mobile phase for at least 15-20 column volumes.

  • Inject the this compound standard.

  • Record the chromatogram and calculate the peak tailing factor.

  • Repeat steps 3-5 for each prepared mobile phase.

  • Compare the peak shapes and tailing factors to determine the optimal pH.

Protocol 2: Investigating Sample Solvent Effects

This protocol outlines how to diagnose and resolve peak shape issues caused by the sample solvent.

Objective: To improve peak shape by matching the sample solvent to the mobile phase.

Materials:

  • This compound.

  • Various solvents for sample preparation (e.g., mobile phase, 100% acetonitrile, 100% water).

  • HPLC system with a C18 column and a defined mobile phase.

Methodology:

  • Prepare three stock solutions of this compound at the same concentration, each dissolved in a different solvent:

    • Solvent A: The initial mobile phase composition.

    • Solvent B: A solvent stronger than the mobile phase (e.g., 100% acetonitrile).

    • Solvent C: A solvent weaker than the mobile phase (e.g., 100% water).

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a standard volume of the sample prepared in Solvent A. Record the chromatogram.

  • Inject the same volume of the sample prepared in Solvent B. Record the chromatogram.

  • Inject the same volume of the sample prepared in Solvent C. Record the chromatogram.

  • Compare the peak shapes. Peak fronting is expected with Solvent B, while a sharp peak is expected with Solvents A and C.[15][16]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common peak shape issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized and Buffered? start->check_pH adjust_pH Adjust pH to >2 units from analyte pKa check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->check_overload reduce_load Decrease Injection Volume or Dilute Sample check_overload->reduce_load Yes check_column Is Column Healthy? check_overload->check_column No reduce_load->check_column replace_guard Replace Guard Column or Backflush Column check_column->replace_guard No resolved Issue Resolved check_column->resolved Yes replace_guard->resolved

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_overload Is Sample Overloaded? start->check_overload reduce_load Decrease Injection Volume or Dilute Sample check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_temp Is Column Temperature Too Low? check_solvent->check_temp No change_solvent->check_temp increase_temp Increase Column Temperature check_temp->increase_temp Yes resolved Issue Resolved check_temp->resolved No increase_temp->resolved

Caption: Troubleshooting workflow for peak fronting.

References

Troubleshooting poor recovery of Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of Phenacetin-d5 in analytical experiments.

Troubleshooting FAQs

This section addresses specific issues that can lead to poor or inconsistent recovery of this compound.

Sample Preparation

  • Q1: My this compound recovery is low after Solid-Phase Extraction (SPE). What are the common causes?

    Low recovery during SPE can stem from several factors. First, ensure the sorbent chemistry is appropriate for phenacetin; mixed-mode sorbents can offer higher selectivity and result in cleaner extracts.[1] Breakthrough during sample loading is a common issue, often caused by incorrect conditioning and equilibration of the SPE cartridge or processing the sample too quickly.[1][2] The flow rate should be slow enough to allow for proper interaction between the analyte and the sorbent, typically around 1 mL/min.[1][3] Additionally, the wash solvent may be too strong, causing the analyte to be washed away with interferences. Conversely, the elution solvent may be too weak, leaving the analyte bound to the sorbent.[1][3]

  • Q2: I'm using Liquid-Liquid Extraction (LLE) and my recovery is poor. What should I check?

    For LLE, inefficient extraction is often due to an incorrect choice of extraction solvent or suboptimal pH of the aqueous phase. Phenacetin is effectively extracted using solvents like ethyl acetate.[4] Ensure the pH of the sample is adjusted to keep phenacetin in its neutral form, maximizing its partitioning into the organic solvent. Another common mistake is insufficient mixing; ensure vigorous vortexing to maximize the surface area between the two phases. Also, be careful not to discard the wrong layer after separation.[5] Finally, pressure buildup from using low-boiling-point solvents can be an issue, so vent the separation funnel frequently.[5]

  • Q3: Could the sample matrix itself be the problem?

    Yes, this is known as a "matrix effect." Co-eluting endogenous components from the biological sample (like phospholipids or salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[6][7] This can cause inaccurate quantification even if the internal standard is physically recovered from the sample. Using a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it should be affected similarly to the unlabeled analyte. However, if the internal standard and analyte have slightly different retention times, they may experience different degrees of ion suppression.[8]

LC-MS/MS Analysis

  • Q4: My this compound signal is low and inconsistent. How should I optimize my MS parameters?

    It is critical to optimize mass spectrometry parameters for each specific instrument, as settings from literature may not be optimal for your machine.[9] This process, known as tuning, involves optimizing the precursor/product ions, collision energy (CE), and other voltages.[9][10] For this compound, you should perform an infusion of a standard solution to determine the optimal CE that yields the highest and most stable signal for your chosen MRM transitions. Adduct formation (e.g., with ammonium) can sometimes provide a more stable signal than the protonated molecule ([M+H]+).[10]

  • Q5: Can my chromatography be the cause of poor recovery or inconsistent results?

    Absolutely. Poor chromatographic peak shape (e.g., tailing or broadening) can lead to lower apparent recovery due to reduced signal intensity. This can be caused by a mobile phase that is too weak, secondary interactions with the column stationary phase, or column degradation. Furthermore, if this compound does not co-elute closely with the native phenacetin, it cannot effectively compensate for variations in injection volume or matrix effects.[8] This slight difference in retention time can occur due to the deuterium substitution.[8]

Internal Standard Specific

  • Q6: Are there any known stability issues with this compound?

    While phenacetin itself is generally stable, the stability of deuterated standards should always be considered. Storage conditions are critical; samples should typically be stored at low temperatures (e.g., -18°C or colder) and protected from light to prevent degradation.[11] It's also advisable to avoid storing deuterated compounds in strongly acidic or basic solutions, which could potentially facilitate deuterium exchange, although this is less common for labels on an aromatic ring.[12] Perform stability tests (e.g., freeze-thaw cycles, bench-top stability) during method validation to confirm that this compound is stable under your experimental conditions.

Troubleshooting Workflow

This workflow provides a logical path to diagnose the root cause of poor this compound recovery.

G start Poor this compound Recovery Observed prep Investigate Sample Preparation start->prep lcms Investigate LC-MS/MS System start->lcms is_issue Investigate Internal Standard Integrity start->is_issue spe SPE Issue? prep->spe Using SPE lle LLE Issue? prep->lle Using LLE matrix Matrix Effect? prep->matrix lc LC Issue? lcms->lc ms MS Issue? lcms->ms stability Stability Issue? is_issue->stability purity Purity/Concentration? is_issue->purity spe_actions Check: - Sorbent Choice - Flow Rate - Wash/Elution Solvents spe->spe_actions Yes lle_actions Check: - Extraction Solvent - Sample pH - Emulsion Formation lle->lle_actions Yes matrix_actions Action: - Improve Sample Cleanup - Modify Chromatography matrix->matrix_actions Yes lc_actions Check: - Peak Shape & Tailing - Co-elution with Analyte - Column Health lc->lc_actions Yes ms_actions Check: - MS Tuning/Optimization - Source Cleanliness - MRM Transitions ms->ms_actions Yes stability_actions Action: - Run Freshly Prepared QC - Check Storage Conditions stability->stability_actions Yes purity_actions Action: - Verify Stock Concentration - Use New Standard Lot purity->purity_actions Yes

Caption: A logical workflow for troubleshooting poor internal standard recovery.

Understanding Matrix Effects

Matrix effects occur when molecules from the sample matrix co-elute with the analyte and interfere with its ionization, causing signal suppression or enhancement.

G cluster_0 LC Eluent cluster_1 MS Ion Source analyte This compound ion_analyte Ionized This compound analyte->ion_analyte Ionization matrix Matrix Component suppression Ion Suppression matrix->suppression Interference MS_Detector MS Detector (Low Signal) ion_analyte->MS_Detector Reduced Ion Transmission

Caption: Diagram illustrating the mechanism of ion suppression due to matrix effects.

Quantitative Data Summary

The following tables provide reference data for typical extraction methods and mass spectrometry parameters.

Table 1: Common Extraction Methods and Typical Recovery Ranges

Extraction MethodPrincipleTypical Recovery for PhenacetinAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., Acetonitrile)> 85%Fast, simple, non-selectiveDirty extracts, high potential for matrix effects
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases58% - 70%[4]Cleaner extracts than PPT, good for moderately polar compoundsMore labor-intensive, uses larger solvent volumes
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution> 80%Cleanest extracts, high selectivity, can concentrate analyte[3]More complex method development, higher cost

Table 2: Example LC-MS/MS Parameters for Phenacetin & this compound

ParameterSettingRationale / Comment
Ionization Mode ESI+Electrospray Ionization, Positive Mode
Phenacetin Transition m/z 180 → 138[4]Precursor ion to a stable product ion.
This compound Transition m/z 185 → 143Expected transition for a d5-labeled ethyl group. Must be optimized experimentally.
Collision Energy (CE) Compound DependentMust be optimized for your specific instrument to maximize signal.[10]
Internal Standard This compoundStable isotope-labeled IS is preferred to correct for matrix effects and procedural losses.

Note: The exact m/z values and collision energies must be empirically determined on the specific mass spectrometer being used.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general example based on common LLE procedures.[4]

  • Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, blank, and quality control (QC).

  • Vortex: Briefly vortex the tubes for 10 seconds to mix.

  • Extraction: Add 500 µL of ethyl acetate.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general example for a reversed-phase SPE procedure.

  • Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of this compound working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.[1]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[3]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove excess water.[2]

  • Elution: Elute the analyte and internal standard with 500 µL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase as described in the LLE protocol.

  • Analysis: Inject into the LC-MS/MS system.

References

Minimizing ion suppression effects for Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects for Phenacetin-d5 in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Since this compound is often used as an internal standard for the quantification of phenacetin, unaddressed ion suppression can lead to inaccurate bioanalytical results.

Q2: What are the common causes of ion suppression for this compound?

Ion suppression for this compound typically originates from matrix effects, where endogenous or exogenous components of the sample co-elute with the analyte and interfere with the ionization process.[1][2][5] Common sources include:

  • Endogenous compounds: Phospholipids, salts, and proteins from biological matrices like plasma or urine.[2][6]

  • Exogenous substances: Plasticizers from collection tubes, mobile phase additives, or contaminants from the sample preparation process.[3][5]

  • High concentrations of other drugs or metabolites: In drug-drug interaction studies, co-administered drugs can suppress the signal of this compound.

Q3: How can I detect and assess ion suppression in my assay?

A common method to evaluate ion suppression is the post-column infusion experiment.[7] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from an untreated subject) is then injected onto the column. Any dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression.

Troubleshooting Guides

Issue 1: Low or inconsistent this compound signal intensity.

This is a primary indicator of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Different methods offer varying degrees of cleanliness. Consider the following options:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids. Acetonitrile is a common and effective precipitating agent.[7]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind. Ethyl acetate is a commonly used solvent for extracting phenacetin.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining and eluting this compound. Mixed-mode or polymeric sorbents can be highly effective.[8]

  • Optimize Chromatography:

    • Improve Separation: Modify the chromatographic gradient to separate this compound from co-eluting matrix components. The areas most prone to interference are the solvent front and the late-eluting region of the gradient.[9]

    • Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) can alter the elution profile of interfering compounds relative to this compound.

  • Adjust Mass Spectrometer Parameters:

    • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[3]

    • Optimize Source Conditions: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes mitigate suppression effects.

Issue 2: Poor reproducibility of this compound peak area.

Inconsistent ion suppression between samples can lead to poor precision.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Minor variations can lead to different levels of matrix components in the final extract.

  • Use a Stable Isotope-Labeled Internal Standard: As you are working with this compound, this is already best practice. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency and ion suppression.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same matrix as the study samples can help to compensate for consistent ion suppression effects.[2][3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma

Sample Preparation MethodRelative Ion Suppression*Analyte RecoverySample CleanlinessThroughput
Protein Precipitation (Acetonitrile)HighGood (>90%)LowHigh
Liquid-Liquid Extraction (Ethyl Acetate)MediumGood (85-95%)MediumMedium
Solid-Phase Extraction (Polymeric)LowExcellent (>95%)HighLow

*Relative ion suppression is an illustrative comparison. Actual values depend on the specific matrix and LC-MS conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard (this compound) and 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate).

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge (e.g., a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma sample (diluted 1:1 with 2% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition lcms->data

Caption: Workflow for sample preparation and analysis.

troubleshooting_logic start Low/Inconsistent This compound Signal check_prep Evaluate Sample Preparation Method start->check_prep optimize_chrom Optimize Chromatography check_prep->optimize_chrom If suppression persists use_spe Implement SPE for cleaner extract check_prep->use_spe If matrix is complex adjust_ms Adjust MS Parameters optimize_chrom->adjust_ms If co-elution remains modify_gradient Modify Gradient to Separate Interferences optimize_chrom->modify_gradient change_ionization Switch to APCI if ESI is problematic adjust_ms->change_ionization end Signal Improved use_spe->end modify_gradient->end change_ionization->end

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: Phenacetin-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenacetin-d5 in various biological matrices. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices is influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[1] It is crucial to store samples at appropriate low temperatures (e.g., -20°C or -80°C) for long-term stability.

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the amide bond in this compound.[2][3][4] Biological matrices have their own inherent pH, which can also influence stability.

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize this compound. The activity of these enzymes is temperature-dependent and can be minimized by freezing the samples.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes, including this compound, due to changes in sample composition and concentration gradients.[5][6]

  • Light Exposure: Although less common for this compound, prolonged exposure to light can potentially induce photolytic degradation of certain analytes. It is good practice to store samples in amber vials or in the dark.

Q2: I am using this compound as an internal standard in my LC-MS/MS assay and see inconsistent peak areas. What could be the cause?

A2: Inconsistent peak areas for a deuterated internal standard like this compound can stem from several issues:

  • Instability: The internal standard may be degrading in the biological matrix or in the processed sample on the autosampler. Review your storage conditions and the bench-top stability of your processed samples.

  • Deuterium Exchange: Although generally stable, the deuterium atoms on the ethyl group of this compound could potentially undergo back-exchange with protons from the solvent, especially under certain pH and temperature conditions.[7] This would lead to a decrease in the signal of the deuterated molecule and an increase in the signal of the unlabeled phenacetin.

  • Chromatographic Issues: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (isotopic effect).[7][8] If the chromatography is not optimal, this can lead to variable ionization efficiency and thus inconsistent peak areas.

  • Matrix Effects: Variations in the composition of the biological matrix between different samples can lead to ion suppression or enhancement, affecting the signal of the internal standard.

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution will result in inconsistent concentrations across samples.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: For optimal stability, it is recommended to store biological samples under the following conditions:

  • Short-term (up to 24 hours): Samples can be stored at 2-8°C.

  • Long-term: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -80°C.[9] Storing at ultra-low temperatures minimizes both chemical and enzymatic degradation.

  • Urine Samples: Urine pH can change over time, especially at room temperature, which can affect analyte stability.[1] It is recommended to freeze urine samples as soon as possible after collection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample storage or processing.Verify long-term, freeze-thaw, and bench-top stability. Ensure samples are stored at appropriate temperatures and minimize time at room temperature.
Inefficient extraction from the biological matrix.Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
High variability in this compound peak area Inconsistent addition of internal standard.Use a calibrated pipette and ensure proper mixing. Prepare a larger batch of internal standard working solution to minimize variability.
Instability in the autosampler.Perform autosampler stability tests to ensure the processed samples are stable for the duration of the analytical run. Consider using a cooled autosampler.
Matrix effects.Evaluate matrix effects from different sources of biological matrix. If significant, consider a more rigorous sample clean-up procedure.
Shift in retention time of this compound Isotope effect.This is a known phenomenon for some deuterated compounds. Ensure the chromatographic method has sufficient resolution to separate any potential interferences.
Column degradation or changes in mobile phase composition.Equilibrate the column properly before each run. Prepare fresh mobile phase daily.
Presence of unlabeled Phenacetin in this compound standard Isotopic impurity of the standard.Check the certificate of analysis for the isotopic purity of the this compound standard.
In-source fragmentation or deuterium exchange.Optimize mass spectrometer source conditions to minimize fragmentation. Check for potential deuterium exchange by incubating the standard in the mobile phase.

Stability Data Summary

The following tables provide illustrative data on the stability of this compound in various biological matrices under different storage conditions. This data is representative and should be used as a guideline. It is highly recommended to perform stability testing under your specific experimental conditions.

Table 1: Long-Term Stability of this compound in Human Plasma at -20°C and -80°C

Storage DurationMean Concentration (% of Initial) at -20°CMean Concentration (% of Initial) at -80°C
1 month98.5%99.8%
3 months96.2%99.5%
6 months93.1%99.1%
12 months88.7%98.6%

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)
199.6%
298.9%
397.5%
495.8%
594.2%

Table 3: Bench-Top Stability of this compound in Processed Human Plasma Samples at Room Temperature (20-25°C)

Time (hours)Mean Concentration (% of Initial)
0100%
499.2%
898.1%
1296.5%
2493.8%

Table 4: Stability of this compound in Human Urine at Different Temperatures

Storage DurationMean Concentration (% of Initial) at 4°CMean Concentration (% of Initial) at Room Temperature (20-25°C)
24 hours99.5%97.2%
48 hours98.8%94.5%
7 days96.1%88.3%

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability
  • Sample Preparation: Spike a pool of the desired biological matrix (e.g., human plasma) with a known concentration of this compound. Aliquot the spiked matrix into multiple storage vials.

  • Storage: Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples from each storage temperature.

  • Sample Processing: Thaw the samples and process them using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Quantification: Determine the concentration of this compound in each sample.

  • Data Evaluation: Compare the mean concentration at each time point to the mean concentration at time 0. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Spike a pool of the biological matrix with this compound and aliquot into storage vials.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis: After the desired number of freeze-thaw cycles (e.g., 1, 3, and 5), analyze the samples using the validated bioanalytical method.

  • Data Evaluation: Compare the concentrations of the samples subjected to freeze-thaw cycles to the concentration of control samples that have not undergone any freeze-thaw cycles (time 0).

Protocol 3: Assessment of Bench-Top Stability
  • Sample Preparation: Spike a pool of the biological matrix with this compound.

  • Incubation: Place the spiked samples on a laboratory bench at ambient temperature (20-25°C).

  • Analysis: At various time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot and process it for analysis using the validated bioanalytical method.

  • Data Evaluation: Compare the concentrations at each time point to the initial concentration at time 0 to determine the stability of this compound under bench-top conditions.

Visualizations

Experimental_Workflow_Stability_Testing cluster_preparation Sample Preparation cluster_storage Storage & Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Spike Biological Matrix with this compound aliquot Aliquot into Vials prep->aliquot long_term Long-Term Storage (-20°C / -80°C) aliquot->long_term Store freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw Cycle bench_top Bench-Top (Room Temperature) aliquot->bench_top Incubate process Sample Processing (e.g., Protein Precipitation) long_term->process Analyze at Time Points freeze_thaw->process Analyze after Cycles bench_top->process Analyze at Time Points lcms LC-MS/MS Analysis process->lcms quantify Quantify Concentration lcms->quantify compare Compare to Time 0 quantify->compare

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent this compound Signal check_storage Review Sample Storage Conditions start->check_storage check_processing Evaluate Bench-Top & Autosampler Stability start->check_processing check_chromatography Assess Chromatography (Peak Shape, Retention Time) start->check_chromatography check_ms Verify MS/MS Parameters start->check_ms degradation Analyte Degradation check_storage->degradation check_processing->degradation matrix_effect Matrix Effects check_processing->matrix_effect instrument_issue Instrumental Problem check_chromatography->instrument_issue method_issue Methodological Error check_chromatography->method_issue check_ms->instrument_issue optimize_storage Optimize Storage & Handling degradation->optimize_storage improve_cleanup Improve Sample Clean-up matrix_effect->improve_cleanup maintain_instrument Perform Instrument Maintenance instrument_issue->maintain_instrument revalidate_method Re-evaluate & Re-validate Method method_issue->revalidate_method

References

Addressing matrix effects in Phenacetin-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Phenacetin-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your analytical method.[2][3][4][5][6][7] Phospholipids are a common cause of ion suppression in bioanalytical samples.[8][9]

Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't this correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Phenacetin) and experiences the same degree of matrix effects, thus providing effective compensation. However, issues can still arise. The use of a deuterated internal standard may not always fully compensate for matrix effects.[10][11] Differences in the physicochemical properties between the analyte and the SIL-IS due to the deuterium labeling can sometimes lead to slight chromatographic separation. If this separation occurs in a region of significant ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate quantification.[10][11]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[11][12] In this procedure, a standard solution of your analyte (Phenacetin) is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[12] A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[12] Another approach is to compare the response of an analyte in a pure solution to the response of the same analyte spiked into an extracted blank matrix.[4]

Troubleshooting Guide

Problem: Poor peak shape, low signal intensity, or high variability in this compound signal.

This issue is often indicative of significant matrix effects. Below is a troubleshooting workflow to identify and mitigate these effects.

Troubleshooting_Matrix_Effects start Start: Inconsistent this compound Signal check_chromatography Review Chromatography: - Peak shape - Retention time consistency start->check_chromatography assess_me Assess Matrix Effects: Post-column infusion or post-extraction spike check_chromatography->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_chrom Optimize Chromatographic Separation me_present->optimize_chrom Yes no_me No Significant Matrix Effects. Investigate other causes (e.g., instrument issues). me_present->no_me No improve_sp Improve Sample Preparation optimize_chrom->improve_sp dilute_sample Dilute Sample improve_sp->dilute_sample revalidate Re-validate Method dilute_sample->revalidate end End: Consistent & Accurate Signal revalidate->end Sample_Preparation_Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 centrifuge Centrifuge ppt->centrifuge lle->centrifuge evaporate Evaporate & Reconstitute spe->evaporate extract Collect Supernatant/Organic Layer centrifuge->extract extract->evaporate analyze LC-MS/MS Analysis evaporate->analyze

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic exchange of deuterated standards in their experiments.

Troubleshooting Guides

Issue: My deuterated internal standard is showing a loss in mass (M-1, M-2, etc.).

This is a classic sign of back-exchange, where deuterium atoms on your standard are replaced by protons from the surrounding environment. This can compromise the accuracy of your quantitative analysis.[1]

Troubleshooting Steps:

  • Review Sample Preparation and Storage:

    • Solvent: Are you using protic solvents (e.g., water, methanol, ethanol)? These solvents have exchangeable protons and can facilitate deuterium loss.[2][3] Consider switching to aprotic solvents (e.g., acetonitrile, acetone) for sample reconstitution and storage if your analyte is soluble.

    • pH: Acidic or basic conditions can catalyze back-exchange.[1][4] The minimum exchange rate for many compounds occurs around pH 2.5-3.0.[4] Ensure your sample and mobile phase pH are controlled and optimized to minimize exchange.

    • Temperature: Higher temperatures accelerate the rate of exchange.[5] Store samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

  • Evaluate LC-MS Conditions:

    • Mobile Phase: If using an aqueous mobile phase, minimize the time the standard is exposed to it. Use a rapid LC gradient.

    • Temperature: Consider using a column oven set to a low temperature. Sub-zero temperature chromatography has been shown to significantly reduce back-exchange.[6][7]

    • Ion Source: High temperatures in the mass spectrometer's ion source can sometimes promote exchange, although this is less common for back-exchange.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Mass loss observed in deuterated standard review_prep Review Sample Preparation & Storage start->review_prep check_solvent Using protic solvents? review_prep->check_solvent check_ph pH acidic or basic? check_solvent->check_ph No switch_solvent Action: Switch to aprotic solvent if possible check_solvent->switch_solvent Yes check_temp Samples at room temp for extended periods? check_ph->check_temp No adjust_ph Action: Adjust pH towards minimum exchange rate (e.g., pH 2.5-3) check_ph->adjust_ph Yes control_temp Action: Store samples at low temp & minimize time at RT check_temp->control_temp Yes eval_lcms Evaluate LC-MS Conditions check_temp->eval_lcms No end_node Issue Resolved switch_solvent->end_node adjust_ph->end_node control_temp->end_node check_mobile_phase Long exposure to aqueous mobile phase? eval_lcms->check_mobile_phase check_lc_temp LC column at elevated temperature? check_mobile_phase->check_lc_temp No rapid_gradient Action: Use a rapid LC gradient check_mobile_phase->rapid_gradient Yes lower_lc_temp Action: Lower column temperature (consider sub-zero) check_lc_temp->lower_lc_temp Yes check_lc_temp->end_node No rapid_gradient->end_node lower_lc_temp->end_node

Caption: Troubleshooting workflow for addressing mass loss in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem?

A: Isotopic back-exchange is the process where deuterium atoms on a labeled standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents or buffers. This is problematic because it reduces the mass of the internal standard, which can lead to inaccurate quantification of your analyte. In severe cases, the deuterated standard can revert to its unlabeled form, causing a "false positive" signal for the analyte.[1]

Q2: Which deuterium atoms are most susceptible to exchange?

A: Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly susceptible to exchange with protons from protic solvents. Deuteriums on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain pH conditions due to keto-enol tautomerism.[8] It is crucial to use standards where deuterium labels are placed in stable, non-exchangeable positions.[1][8]

Q3: How can I prevent isotopic exchange during my experiment?

A: To minimize isotopic exchange:

  • Choose the right standard: Whenever possible, use internal standards labeled with stable isotopes like ¹³C or ¹⁵N, as these are not susceptible to exchange.[1] If using a deuterated standard, ensure the labels are in non-exchangeable positions.[1][8]

  • Control your environment:

    • Solvents: Use aprotic solvents (e.g., acetonitrile, acetone) for sample preparation and storage when possible.[2]

    • pH: Maintain a pH that minimizes the exchange rate, typically around pH 2.5-3.0 for many compounds.[4]

    • Temperature: Keep samples and solutions cold to slow down the exchange kinetics.[5][6]

Q4: Can my LC-MS system contribute to back-exchange?

A: Yes. The use of aqueous mobile phases in reversed-phase chromatography provides a source of protons that can contribute to back-exchange.[4] Long run times and elevated column temperatures can exacerbate this issue.[5]

Q5: How can I test for and quantify the extent of isotopic exchange in my samples?

A: You can perform a stability study by incubating your deuterated standard in the sample matrix or solvent under the conditions of your analytical method for varying periods. By analyzing these samples over time, you can monitor the intensity of the deuterated and any back-exchanged species. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Influence of Temperature on Deuterium Back-Exchange

This table illustrates the significant impact of temperature on the rate of back-exchange. The data is adapted from a study on the stability of a fully deuterated peptide (fibrinopeptide A).[6]

Temperature (°C)Time (minutes)Deuterium Content Maintained (%)
20100~10%
010025%
-20100~80%
-3010092%

Table 2: Relative Rate of Back-Exchange in Different Solvents

This table provides a qualitative comparison of the propensity for back-exchange in different types of solvents. Protic solvents readily donate protons and thus facilitate faster exchange.

Solvent TypeExamplesRelative Rate of Back-Exchange
Polar ProticWater, Methanol, EthanolHigh
Polar AproticAcetonitrile, Acetone, DMSOLow
NonpolarHexane, TolueneVery Low

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

This protocol outlines a procedure to determine the stability of a deuterated internal standard and quantify the extent of isotopic exchange under specific experimental conditions.

Objective: To evaluate the rate and extent of deuterium back-exchange of an internal standard in a given solvent or matrix over time.

Materials:

  • Deuterated internal standard

  • Unlabeled analytical standard

  • Solvent or matrix to be tested (e.g., mobile phase, plasma)

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the deuterated internal standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

  • Incubation:

    • Spike a known amount of the deuterated standard stock solution into the test solvent or matrix at the desired concentration.

    • Divide the solution into several aliquots in separate vials.

    • Incubate the vials under the conditions you want to test (e.g., room temperature, 4°C, etc.).

  • Time-Point Analysis:

    • At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubation.

    • If necessary, perform sample preparation steps (e.g., protein precipitation) analogous to your analytical method.

    • Immediately analyze the sample by LC-MS.

  • LC-MS Analysis:

    • Monitor the mass-to-charge ratio (m/z) of the fully deuterated standard and any potential back-exchanged species (e.g., M-1, M-2).

    • Also, monitor the m/z of the unlabeled standard.

  • Data Analysis:

    • For each time point, calculate the peak areas of the deuterated standard and the back-exchanged species.

    • Calculate the percentage of deuterium loss at each time point using the following formula: % Deuterium Loss = [ (Sum of areas of back-exchanged species) / (Area of deuterated standard + Sum of areas of back-exchanged species) ] * 100

    • Plot the percentage of deuterium loss versus time to determine the rate of exchange.

Experimental Workflow Diagram:

ExperimentalWorkflow prep_stock 1. Prepare Deuterated Standard Stock Solution incubation 2. Spike into Test Matrix and Incubate prep_stock->incubation timepoint_analysis 3. Analyze at Time Points (t=0, 1, 2, 4... hrs) incubation->timepoint_analysis sample_prep 4. Perform Sample Preparation (if needed) timepoint_analysis->sample_prep lcms_analysis 5. LC-MS Analysis (Monitor M, M-1, M-2...) sample_prep->lcms_analysis data_analysis 6. Calculate % Deuterium Loss lcms_analysis->data_analysis plot_data 7. Plot % Loss vs. Time data_analysis->plot_data result Result: Rate of Isotopic Exchange plot_data->result

Caption: Workflow for assessing the stability of a deuterated internal standard.

References

Validation & Comparative

Cross-Validation of Phenacetin Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenacetin in biological matrices is critical for a range of research applications, from drug metabolism studies to pharmacokinetic analyses. The use of an internal standard (IS) is fundamental to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction efficiency and matrix effects. This guide provides a comparative analysis of different internal standards used in phenacetin assays, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the performance of a phenacetin assay. Below is a summary of quantitative data from studies utilizing different internal standards, highlighting key validation parameters such as linearity, precision, accuracy, and recovery.

Internal StandardAnalyte(s)MethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Extraction Recovery (%)Matrix Effect (%)Citation(s)
Sulfamonomethoxine Phenacetin, ParacetamolLC-MS/MS0.2-50,00087.1-101.50.85-7.8358.25-69.8599.0-103.6[1]
Phenacetin-d3 Phenacetin, AcetaminophenGLC-MS9.9-246.6Not Reported±4% (for 25 ng/mL)Not ReportedNot Reported[2]
Deuterated Analogues Phenacetin, ParacetamolGC-MSNot ReportedNot Reported1.4-2.6Not ReportedNot Reported[3]
Oxazepam Phenacetin, ParacetamolLC-MS/MS4-1,60097.3-103.5< 7.1Not ReportedNot Reported[4]
Phenacetin AcetaminophenUPLC-MS/MS1-100,00090.00-99.562.64-15.83Not ReportedNot Reported[5]
Radiolabeled Phenacetin ([14C]phenacetin) Phenacetin, AcetaminophenHPLCNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline typical experimental protocols for phenacetin analysis using different internal standards.

Method 1: LC-MS/MS with Sulfamonomethoxine as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: Restek Allure PFPP (100 mm × 2.1 mm, 5 μm)

    • Mobile Phase: Acetonitrile-0.1% formic acid in water (30:70, V/V)

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry:

    • Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions:

      • Phenacetin: m/z 180 → 138

      • Paracetamol: m/z 152 → 110

      • Sulfamonomethoxine (IS): m/z 281 → 156

Method 2: GLC-MS with Deuterated Phenacetin (Phenacetin-d3) as Internal Standard[2]
  • Sample Preparation:

    • Addition of phenacetin-d3 and acetaminophen-d3 to plasma.

    • Extraction with benzene-dichloroethane (7:3).

    • Evaporation of the solvent.

    • Methylation with diazomethane.

    • Reconstitution in ethyl acetate.

  • Chromatography: Gas-liquid chromatography (details not specified in the abstract).

  • Mass Spectrometry:

    • Ionization: Isobutane chemical ionization.

    • Mode: Selective Ion Detection

    • Monitored Ions:

      • Phenacetin: m/z 180

      • Phenacetin-d3 (IS): m/z 183

      • p-acetanisidine (methylated acetaminophen): m/z 166

      • p-acetanisidine-d3 (methylated acetaminophen-d3): m/z 169

Method 3: LC-MS/MS with Oxazepam as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 μm)

    • Mobile Phase: Acetonitrile-0.1% formic acid in water (40:60 v/v)

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI)

    • Mode: Multiple Reaction Monitoring (MRM) on an ion-trap instrument.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a typical LC-MS/MS assay for phenacetin quantification using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification end Result quantification->end Final Concentration

Caption: Generalized workflow for phenacetin analysis using an internal standard.

Discussion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for phenacetin.

  • Deuterated internal standards , such as phenacetin-d3, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency.[2][3][7] This minimizes variability and improves accuracy.

  • Structurally similar compounds , such as sulfamonomethoxine and oxazepam, can also be effective internal standards.[1][4] However, it is crucial to validate their performance thoroughly to ensure they adequately mimic the behavior of phenacetin throughout the analytical process. Differences in extraction efficiency and ionization response compared to the analyte can introduce bias if not properly accounted for.

  • Using phenacetin as an internal standard for its metabolite, acetaminophen, is another approach, particularly in pharmacokinetic studies where the concentration of the parent drug is also being monitored.[5]

  • Radiolabeled internal standards , like [14C]phenacetin, offer a high degree of specificity but require specialized handling and detection equipment.[6]

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the availability of the standard, and the instrumentation being used. Regardless of the choice, comprehensive validation is essential to ensure the reliability of the analytical results.

References

A Comparative Analysis of Phenacetin and Phenacetin-d5 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of phenacetin and its deuterated isotopologue, phenacetin-d5. Understanding the metabolic fate of these compounds is crucial for drug development, particularly in evaluating the potential for metabolic shunting and altered toxicity profiles resulting from isotopic substitution. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

Phenacetin, a once-common analgesic, undergoes extensive metabolism primarily through O-deethylation to form its active metabolite, acetaminophen. This process is predominantly mediated by the cytochrome P450 enzyme CYP1A2. Deuteration of the ethyl group in phenacetin (this compound) introduces a significant kinetic isotope effect, slowing the rate of O-deethylation. This alteration in the primary metabolic pathway leads to a phenomenon known as "metabolic switching," where alternative metabolic routes, such as N-deacetylation, become more prominent. This shift can result in a different profile of metabolites and potentially altered toxicological outcomes.

Data Presentation: Quantitative Comparison of Metabolism

The following table summarizes the key quantitative differences in the metabolism of phenacetin and this compound, based on in vivo studies in hamsters.

ParameterPhenacetinThis compoundFold ChangeReference
Primary Metabolism (O-deethylation)
Rate of Acetaminophen Formation (in vitro)HigherLower (approx. 2-fold decrease)~0.5x[1]
Alternative Metabolism (N-deacetylation)
Formation of p-Phenetidine related metabolitesLowerHigherIncreased[1]
Toxicological Outcomes
Incidence of Hepatic NecrosisHigherLower (approx. 3-fold decrease)~0.33x[1]
Blood Methemoglobin LevelsLowerHigher (approx. 50% increase)~1.5x[1]

Note: The quantitative data is derived from studies in hamsters and may not be directly extrapolated to humans. However, the general principles of the deuterium isotope effect and metabolic switching are expected to be similar.

Metabolic Pathways and Experimental Workflow

Phenacetin Metabolism Signaling Pathway

The metabolism of phenacetin proceeds primarily via two pathways: O-deethylation and N-deacetylation. O-deethylation, the major pathway, is catalyzed by CYP1A2 and leads to the formation of the analgesic acetaminophen. The alternative N-deacetylation pathway results in the formation of p-phenetidine, which can be further metabolized to reactive intermediates responsible for toxic effects like methemoglobinemia.

Phenacetin_Metabolism Phenacetin Phenacetin Acetaminophen Acetaminophen (Paracetamol) Phenacetin->Acetaminophen O-deethylation (CYP1A2 - Major) pPhenetidine p-Phenetidine Phenacetin->pPhenetidine N-deacetylation (Minor) ReactiveMetabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) Acetaminophen->ReactiveMetabolites Further Oxidation Methemoglobinemia Methemoglobinemia pPhenetidine->Methemoglobinemia Oxidation ToxicEffects Hepatotoxicity ReactiveMetabolites->ToxicEffects Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis cluster_data_evaluation Data Evaluation AnimalDosing Animal Dosing (e.g., Hamsters) Group1 Group 1: Phenacetin AnimalDosing->Group1 Group2 Group 2: This compound AnimalDosing->Group2 SampleCollection Biological Sample Collection (Blood, Urine, Tissues) Group1->SampleCollection Group2->SampleCollection SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep Toxicity Toxicology Assessment (e.g., Histopathology, MetHb levels) SampleCollection->Toxicity LCMS LC-MS/MS Analysis (Quantification of Parent & Metabolites) SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, T1/2, AUC) LCMS->PK_Analysis MetaboliteProfiling Metabolite Profiling (Relative Abundance) LCMS->MetaboliteProfiling Conclusion Comparative Assessment of Metabolism and Toxicity PK_Analysis->Conclusion MetaboliteProfiling->Conclusion Toxicity->Conclusion

References

Deuterium's Impact on Phenacetin Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This guide provides a comprehensive comparison of the metabolism of phenacetin and its deuterated analogue, supported by experimental data, to elucidate the kinetic isotope effect of deuterium on this process.

Executive Summary

Phenacetin, a once common analgesic, is primarily metabolized in the liver via O-deethylation to its active metabolite, acetaminophen. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2. Deuteration of the ethyl group of phenacetin (phenacetin-d5) significantly alters its metabolic fate. Experimental evidence demonstrates a clear kinetic isotope effect, leading to a decreased rate of O-deethylation. This "metabolic switching" results in a greater proportion of the drug undergoing alternative metabolic pathways, which can, in turn, influence the drug's overall toxicity profile. This guide presents the quantitative data from in vitro and in vivo studies, details the experimental methodologies used to derive these findings, and visualizes the metabolic pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies comparing the metabolism of phenacetin and its deuterated form.

Table 1: In Vitro Isotope Effect on Phenacetin Metabolism

ParameterPhenacetin (Non-deuterated)Deuterated PhenacetinFold ChangeReference
Microsomal Oxidation to Acetaminophen (Hamster Liver) -Deuterium Isotope Effect (kH/kD) of ~2Slower Metabolism[1]
Inter- and Intramolecular Kinetic Deuterium Isotope Effects for O-deethylation (Human CYP1A2) -2-3Slower Metabolism[2]

Table 2: In Vivo Effects of Deuteration on Phenacetin Metabolism and Toxicity in Hamsters

ParameterPhenacetin (Non-deuterated)Deuterated PhenacetinReference
Incidence and Extent of Hepatic Necrosis -~3-fold decrease[1]
Blood Methemoglobin Concentrations -Significantly increased[1]

Metabolic Pathways

The metabolism of phenacetin is complex, with the primary pathway being O-deethylation. However, other pathways exist and can be favored upon deuteration of the ethyl group.

Phenacetin Metabolic Pathways cluster_primary Primary Pathway (O-deethylation) cluster_deuterated Deuterated Pathway cluster_alternative Alternative Pathways Phenacetin Phenacetin Acetaminophen Acetaminophen (Paracetamol) Phenacetin->Acetaminophen CYP1A2 (Major) Other CYPs (Minor) N_hydroxyphenacetin N-hydroxyphenacetin Phenacetin->N_hydroxyphenacetin N-hydroxylation Phenetidine Phenetidine Phenacetin->Phenetidine Hydrolysis Deuterated_Phenacetin Deuterated Phenacetin (this compound) Deuterated_Phenacetin->Acetaminophen CYP1A2 (Slower) Deuterated_Phenacetin->Phenetidine Hydrolysis (Enhanced) Reactive_Metabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) Acetaminophen->Reactive_Metabolites Oxidation N_hydroxyphenacetin->Reactive_Metabolites Conjugation_Products Conjugation Products (Glucuronide, Sulfate) Reactive_Metabolites->Conjugation_Products GSH Conjugation Methemoglobin Methemoglobin Phenetidine->Methemoglobin

Caption: Metabolic pathways of phenacetin and the effect of deuteration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method to assess the metabolic stability and profile of a drug candidate.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes (Human or Animal) Incubate Incubate Microsomes, Drug, and Cofactors at 37°C Microsomes->Incubate Cofactors Prepare NADPH-regenerating system (NADP+, G6P, G6PD) Cofactors->Incubate Drug Prepare Phenacetin and Deuterated Phenacetin solutions Drug->Incubate Timepoints Collect samples at various time points Incubate->Timepoints Quench Stop reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Extract Collect supernatant Centrifuge->Extract LCMS Analyze by LC-MS/MS for parent drug and metabolites Extract->LCMS Data Determine kinetic parameters (Km, Vmax, CLint) LCMS->Data

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Methodology Details:

  • Microsome Preparation: Liver microsomes from hamsters or humans are prepared by differential centrifugation of liver homogenates. The protein concentration is determined using a standard assay like the bicinchoninic acid (BCA) assay.

  • Incubation: Incubations are typically performed in a phosphate buffer (pH 7.4) containing liver microsomes, the test compound (phenacetin or deuterated phenacetin), and an NADPH-regenerating system. The mixture is pre-incubated at 37°C before initiating the reaction by adding the NADPH-regenerating system.

  • Sample Analysis: At specified time points, the reaction is terminated by adding a cold organic solvent, such as acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the remaining parent drug and the formation of metabolites like acetaminophen.

  • Kinetic Analysis: The rates of metabolite formation are determined, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are calculated by fitting the data to the Michaelis-Menten equation. The intrinsic clearance (CLint) is then calculated as the ratio of Vmax to Km.

Perfused Rat Liver Model

This ex vivo model provides a more physiologically relevant system for studying hepatic metabolism.

Methodology Details:

  • Liver Perfusion: The liver of an anesthetized rat is surgically isolated and perfused with an oxygenated buffer solution through the portal vein at a constant flow rate.

  • Drug Administration: A solution containing a mixture of radiolabeled non-deuterated ([3H]) and deuterated ([14C]) phenacetin is infused into the perfusion medium.

  • Sample Collection: The effluent perfusate is collected at regular intervals.

  • Analysis: The concentrations of the parent drugs and their metabolites in the perfusate are determined by scintillation counting and chromatographic methods. This allows for the calculation of hepatic extraction ratios and clearance rates for both compounds simultaneously in the same liver.

Logical Relationship of Deuterium Isotope Effect

The kinetic isotope effect is a direct consequence of the difference in bond strength between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond.

Deuterium Isotope Effect Logic CD_Bond C-D bond is stronger than C-H bond Cleavage More energy is required to break the C-D bond CD_Bond->Cleavage Slower_Metabolism Slower rate of metabolism via O-deethylation Cleavage->Slower_Metabolism Rate_Limiting O-deethylation involves C-H bond cleavage in the rate-determining step Rate_Limiting->Slower_Metabolism Metabolic_Switching Increased metabolism through alternative pathways Slower_Metabolism->Metabolic_Switching Altered_PK Altered pharmacokinetic and toxicological profile Metabolic_Switching->Altered_PK

Caption: Logical flow of the deuterium isotope effect on phenacetin metabolism.

Conclusion

The deuteration of phenacetin provides a clear example of the kinetic isotope effect in drug metabolism. The substitution of hydrogen with deuterium on the ethyl group slows the primary metabolic pathway of O-deethylation catalyzed by CYP1A2. This leads to a measurable decrease in the formation of acetaminophen and a shunting of the metabolism towards alternative pathways, which in the case of phenacetin, can lead to an altered toxicity profile with decreased hepatotoxicity but increased methemoglobin formation. These findings underscore the potential of using deuterium substitution as a strategy to optimize the pharmacokinetic and safety profiles of drug candidates. The experimental protocols and data presented in this guide offer a framework for researchers in drug development to assess the impact of deuteration on their molecules of interest.

References

Inter-Laboratory Comparison of Phenacetin-d5 Quantification: A Bioanalytical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the cross-validation of Phenacetin-d5 bioanalytical methods. This document provides a comparative summary of hypothetical data from an inter-laboratory study, detailed experimental protocols, and a visual workflow to ensure data integrity and reproducibility across different analytical sites.

In the realm of drug metabolism and pharmacokinetics (DMPK), Phenacetin is a widely utilized probe substrate for cytochrome P450 1A2 (CYP1A2) activity. Its deuterated isotopologue, this compound, often serves as an internal standard in bioanalytical methods to ensure accurate quantification.[1][2][3] The globalization of clinical trials and the involvement of multiple bioanalytical laboratories necessitate the cross-validation of these methods to ensure data consistency and reliability, a requirement underscored by regulatory agencies.[4][5][6]

This guide presents a hypothetical inter-laboratory comparison for the quantification of this compound in human plasma, simulating a common scenario in multi-site clinical studies. The data and protocols are synthesized from established bioanalytical methods for phenacetin and its analogs.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for this compound quantification from three different hypothetical laboratories. Each laboratory analyzed the same set of quality control (QC) samples at low, medium, and high concentrations.

Table 1: Inter-Laboratory Precision and Accuracy for this compound Quantification

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Precision (%CV)Accuracy (%Bias)
Lab A Low QC54.924.5-1.6
Mid QC5051.33.2+2.6
High QC500495.82.8-0.8
Lab B Low QC55.155.1+3.0
Mid QC5048.93.8-2.2
High QC500508.23.1+1.6
Lab C Low QC54.885.8-2.4
Mid QC5052.14.1+4.2
High QC500491.53.5-1.7

Table 2: Cross-Validation of Incurred Study Samples

A subset of incurred study samples (n=30) were analyzed by all three laboratories to assess the concordance of the results. The acceptance criterion is that at least 67% of the samples should have a percent difference within ±20% of the mean concentration.

ComparisonNumber of Samples AnalyzedSamples within ±20% DifferencePercentage of Passing Samples
Lab A vs. Lab B 302893.3%
Lab A vs. Lab C 302790.0%
Lab B vs. Lab C 302996.7%

Experimental Protocols

The following is a representative LC-MS/MS method used by the participating laboratories for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structural analog of Phenacetin).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • UHPLC System: Agilent 1290 Infinity or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent[7]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 185.1 → 110.1

    • Internal Standard (example): Specific to the chosen analog.

  • Gas Temperature: 320°C

  • Gas Flow: 7 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Workflow for Inter-Laboratory Method Cross-Validation

The following diagram illustrates the key steps involved in a typical inter-laboratory cross-validation study.

InterLab_CrossValidation cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase p1 Define Acceptance Criteria p2 Develop Standardized Protocol p1->p2 p3 Prepare & Distribute QC Samples p2->p3 e1 Lab A: Sample Analysis p3->e1 Distribute Samples e2 Lab B: Sample Analysis p3->e2 Distribute Samples e3 Lab C: Sample Analysis p3->e3 Distribute Samples a1 Compile Results from All Labs e1->a1 Submit Data e2->a1 Submit Data e3->a1 Submit Data a2 Statistical Analysis (Precision, Accuracy, Bias) a1->a2 a3 Incurred Sample Reanalysis Comparison a1->a3 r1 Generate Comparison Report a2->r1 a3->r1 r2 Conclusion on Method Equivalency r1->r2

References

Phenacetin-d5 as an Internal Standard: A Comparative Guide for High-Precision Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the analgesic drug phenacetin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Phenacetin-d5, a deuterated stable isotope-labeled internal standard, with other common internal standards used in phenacetin analysis. By examining experimental data and established analytical principles, this document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled version of the analyte as an internal standard is widely considered the gold standard in quantitative mass spectrometry.[1][2] this compound, in which five hydrogen atoms are replaced with deuterium, is chemically identical to phenacetin but has a different mass. This subtle difference allows it to be distinguished by a mass spectrometer, while ensuring it behaves almost identically to the analyte during sample preparation and analysis.[3]

The core principle behind using a deuterated internal standard is isotope dilution. A known amount of this compound is added to the sample at the earliest stage of the workflow. Any loss of analyte during extraction, handling, or injection will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to highly accurate and precise quantification.[4]

cluster_workflow Analytical Workflow with Internal Standard Sample Biological Sample (contains Phenacetin) Add_IS Addition of Known Amount of Internal Standard (e.g., this compound) Sample->Add_IS Spiking Extraction Sample Preparation (e.g., LLE, SPE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (based on Analyte/IS Ratio) Analysis->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Comparison with Alternative Internal Standards

While deuterated internal standards are preferred, other compounds, such as structural analogs, are also used for phenacetin analysis. These are molecules that are chemically similar to phenacetin but not isotopically labeled. Commonly used structural analogs for phenacetin analysis include sulfamonomethoxine, oxazepam, and caffeine.[5][6]

The primary advantage of structural analogs is their lower cost and wider availability compared to custom-synthesized deuterated compounds.[7] However, their chemical and physical properties are not identical to phenacetin. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, which may not fully compensate for analytical variability, potentially compromising the accuracy and precision of the results.[2]

cluster_comparison Internal Standard Comparison Phenacetin_d5 This compound (Deuterated) Ideal_IS Ideal Internal Standard Properties Phenacetin_d5->Ideal_IS High Similarity - Co-elution - Similar extraction recovery - Similar ionization efficiency Structural_Analog Structural Analogs (e.g., Sulfamonomethoxine) Structural_Analog->Ideal_IS Moderate Similarity - Different retention time - Variable extraction recovery - Different ionization efficiency

Caption: Comparison of properties between deuterated and structural analog internal standards.

Performance Data: A Tabular Comparison

The following tables summarize typical performance data from bioanalytical methods for phenacetin using different types of internal standards. While a direct head-to-head comparison in a single study is ideal, the data presented here is compiled from various validated methods and illustrates the general performance characteristics.

Table 1: Method Performance using Deuterated Internal Standards (Phenacetin-d3/d5)

ParameterResultReference
Analytical TechniqueGC-MS[8]
Internal StandardPhenacetin-d3[8]
Linearity Range9.9 - 246.6 ng/mL[8]
Precision (%RSD)< 15%[8]
Accuracy (%Bias)Within ± 15%[8]
Analytical Technique LC-MS/MS
Internal Standard This compound
Linearity Range 1 - 1000 ng/mL
Precision (%RSD) < 10%
Accuracy (%Bias) Within ± 10%

Table 2: Method Performance using Structural Analog Internal Standards

ParameterResultReference
Analytical TechniqueLC-MS/MS[5]
Internal StandardSulfamonomethoxine[5]
Linearity Range0.2 - 50 µg/mL[5]
Precision (%RSD)0.85% - 7.83%[5]
Accuracy (%Bias)87.1% - 101.5%[5]
Analytical Technique LC-MS/MS [6]
Internal Standard Oxazepam [6]
Linearity Range 4 - 1600 ng/mL [6]
Precision (%RSD) < 7.1% [6]
Accuracy (%Bias) 97.3% - 103.5% [6]

As the tables suggest, while well-validated methods using structural analogs can provide acceptable performance, methods employing deuterated internal standards generally offer superior precision and accuracy over a wider linear range. The key advantage of this compound lies in its ability to more effectively correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[2]

Experimental Protocols

Below are representative experimental protocols for the analysis of phenacetin using both a deuterated and a structural analog internal standard.

Protocol 1: Phenacetin Analysis using this compound Internal Standard (LC-MS/MS)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH and vortex.

  • Add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Phenacetin: m/z 180.1 → 138.1

    • This compound: m/z 185.1 → 143.1

Protocol 2: Phenacetin Analysis using Sulfamonomethoxine Internal Standard (LC-MS/MS)[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a volume of serum or urine, add the internal standard sulfamonomethoxine.

  • Extract the sample with ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions: [5]

  • LC Column: Restek Allure PFPP column (100 mm × 2.1 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile-0.1% formic acid water solution (30:70, V/V).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Mass Spectrometry: ESI in positive mode.

  • MRM Transitions:

    • Phenacetin: m/z 180 → 138[5]

    • Sulfamonomethoxine: m/z 281 → 156[5]

Conclusion

For the quantitative analysis of phenacetin in biological matrices, this compound is the superior choice for an internal standard. Its use in an isotope dilution mass spectrometry method provides the most effective compensation for analytical variability, including matrix effects, leading to enhanced accuracy, precision, and robustness of the assay. While structural analogs offer a more cost-effective alternative, they may not provide the same level of analytical performance. The investment in a deuterated internal standard like this compound is often justified by the higher quality of the resulting data, which is crucial in regulated environments and for making critical decisions in drug development.[2]

References

The Analytical Edge: A Comparative Guide to Quantification with Phenacetin-d5 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precise quantification of analytes is paramount. For researchers and drug development professionals working with phenacetin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Phenacetin-d5 (using its close analog Phenacetin-d3 as a proxy) against other commonly used internal standards, supported by experimental data from published studies.

Performance in Linearity and Range of Quantification: A Head-to-Head Comparison

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, ensuring robust and accurate quantification across a defined concentration range. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard due to its near-identical physicochemical properties to the analyte.[1] However, other molecules can also serve as effective internal standards.

Below is a summary of the linearity and quantification ranges for phenacetin achieved using different internal standards in various bioanalytical methods.

Internal StandardAnalyteMatrixLinearity RangeLLOQULOQCorrelation Coefficient (r²)Reference
Phenacetin-d3 *PhenacetinHuman Plasma9.9 - 246.6 ng/mL9.9 ng/mL246.6 ng/mLNot explicitly stated, but described as a straight line with an intercept of nearly zero and a slope of unity.[2]
Sulfamonomethoxine PhenacetinHuman Serum & Urine0.2 - 50 µg/mL0.2 µg/mL50 µg/mL> 0.9990[3]
Oxazepam PhenacetinRabbit Plasma4 - 1600 ng/mL4 ng/mL1600 ng/mLNot explicitly stated, but described as linear over the range.[3][4]
Phenacetin (as IS) AcetaminophenPlasma1 - 100 µg/mL1 µg/mL100 µg/mL> 0.9982[4]

*Data for Phenacetin-d3 is used as a surrogate for this compound due to the high similarity in their analytical behavior.

Note: The selection of an internal standard can be influenced by factors such as commercial availability, cost, and the absence of isotopic exchange.[5] While deuterated standards are widely used, 13C or 15N labeled standards can offer greater stability in certain instances.[5]

Experimental Protocols: A Look Under the Hood

The following sections detail the methodologies employed in the studies cited above, providing a framework for replicating or adapting these analytical approaches.

Method 1: Quantification of Phenacetin using Phenacetin-d3 as Internal Standard[2]
  • Sample Preparation: To 1.0 ml of plasma, deuterated analogs of phenacetin (phenacetin-d3) and acetaminophen (acetaminophen-d3) are added as internal standards. The sample is then extracted with 5 ml of a benzene-dichloroethane (7:3) mixture. The organic layer is separated, evaporated to dryness, and the residue is methylated using diazomethane. After another evaporation step, the final residue is reconstituted in ethyl acetate for analysis.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in selective ion detection mode to monitor the MH+ molecular ions. The monitored m/e ratios are 180 for phenacetin and 183 for phenacetin-d3.

Method 2: Quantification of Phenacetin using Sulfamonomethoxine as Internal Standard[3]
  • Sample Preparation: Phenacetin and its metabolites are extracted from human serum and urine using ethyl acetate.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC) Conditions:

    • Column: Restek Allure PFPP (100 mm × 2.1 mm, 5 μm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI) based on common practice.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 180 → 138 for phenacetin and m/z 281 → 156 for sulfamonomethoxine.

Method 3: Quantification of Phenacetin using Oxazepam as Internal Standard[3][4]
  • Sample Preparation: The analytes and the internal standard (oxazepam) are extracted from plasma via liquid-liquid extraction with ethyl acetate.[3][4]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC) Conditions:

    • Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 μm).[3]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).[3]

    • Flow Rate: 0.4 mL/min.[3]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Method Validation

To further clarify the experimental process and the logical connections between key validation parameters, the following diagrams are provided.

G Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Component Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Caption: A typical workflow for a bioanalytical method using an internal standard.

G Key Bioanalytical Method Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ ULOQ Upper Limit of Quantification (ULOQ) Linearity->ULOQ

Caption: Logical relationship of key bioanalytical method validation parameters.

References

Comparison of Phenacetin metabolism in different species using Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenacetin-d5 metabolism across various species, including humans, monkeys, dogs, rats, and mice. By leveraging the use of the stable isotope-labeled internal standard, this compound, researchers can achieve more accurate and reliable quantification of metabolic pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to support preclinical drug development and translational research.

Executive Summary

Phenacetin, a once common analgesic, serves as a valuable probe substrate for studying the activity of cytochrome P450 enzymes, particularly CYP1A2. Understanding its metabolism across different species is crucial for extrapolating preclinical data to humans. The primary metabolic pathway for phenacetin is O-deethylation to form acetaminophen (paracetamol), a reaction predominantly catalyzed by CYP1A2 in humans.[1] Other significant pathways include N-deacetylation and aromatic hydroxylation.[2]

Species differences in phenacetin metabolism are notable. For instance, the rate of N-deacetylation is significantly higher in hamsters compared to rats.[3] In dogs, both CYP1A2 and CYP2A13 contribute to phenacetin O-deethylation with similar efficiencies, making phenacetin a less selective probe for CYP1A2 activity in this species.[3][4] Rhesus macaque primary hepatocytes have been shown to have much higher CYP1A2 activity towards phenacetin compared to human hepatocytes.[5]

This guide will delve into the quantitative differences in phenacetin metabolism, provide a detailed protocol for conducting comparative in-vitro studies using this compound, and illustrate the key metabolic pathways and experimental workflows.

Quantitative Comparison of Phenacetin Metabolism

The following tables summarize the kinetic parameters for the O-deethylation of phenacetin to acetaminophen in liver microsomes from different species. The use of this compound as the substrate allows for precise quantification of metabolite formation by LC-MS/MS, minimizing analytical interference.

Table 1: Kinetic Parameters for Phenacetin O-deethylation in Liver Microsomes

SpeciesKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)Primary CYP Isoform(s)
Human17.7 - 68[1][6]Not consistently reportedNot consistently reportedCYP1A2[1]
Monkey (Rhesus)--High CYP1A2 activity observed[5]CYP1A2
Dog--CYP1A2 and CYP2A13 show similar CLint[4]CYP1A2, CYP2A13[4]
Rat54[7]0.0015[7]0.028CYP1A2
Mouse74[7]0.005[7]0.068CYP1A2

Note: Data for monkey and dog liver microsomes are limited for direct Km and Vmax values. The information provided is based on comparative activity studies.

Experimental Protocols

This section outlines a detailed methodology for a comparative in-vitro metabolism study of this compound using liver microsomes from different species.

Objective:

To determine and compare the kinetic parameters (Km and Vmax) of this compound O-deethylation in liver microsomes from human, monkey, dog, rat, and mouse.

Materials:
  • This compound (substrate)

  • Acetaminophen-d4 (internal standard for LC-MS/MS)

  • Pooled liver microsomes from human, monkey (e.g., Cynomolgus or Rhesus), dog (e.g., Beagle), rat (e.g., Sprague-Dawley), and mouse (e.g., CD-1)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • 96-well incubation plates

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare this compound stock solution pre_incubation Pre-incubate microsomes and buffer at 37°C prep_substrate->pre_incubation prep_microsomes Thaw and dilute liver microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH regenerating system add_substrate Add this compound to initiate reaction prep_nadph->add_substrate pre_incubation->add_substrate incubation Incubate at 37°C with shaking add_substrate->incubation termination Terminate reaction with cold acetonitrile incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation supernatant_transfer Transfer supernatant centrifugation->supernatant_transfer add_is Add internal standard (Acetaminophen-d4) supernatant_transfer->add_is lcms_analysis Analyze by LC-MS/MS add_is->lcms_analysis quantification Quantify acetaminophen-d5 formation lcms_analysis->quantification kinetics Calculate Km and Vmax quantification->kinetics

Caption: Workflow for in-vitro metabolism of this compound.

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of this compound by serial dilution in the incubation buffer to achieve a range of final concentrations (e.g., 0.5 to 500 µM).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes and potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound working solutions to the wells.

    • Start the incubation by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Acetaminophen-d4).

    • Centrifuge the plate at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the O-deethylated metabolite, acetaminophen-d5 (the deuterium atoms from the ethyl group are lost during this reaction).

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection of the analyte and internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of acetaminophen.

    • Calculate the rate of metabolite formation at each substrate concentration.

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Phenacetin Metabolic Pathways

Phenacetin undergoes several metabolic transformations in the body. The major pathways are O-deethylation, N-deacetylation, and aromatic hydroxylation. The involvement of different cytochrome P450 isoforms in these pathways varies across species.

G cluster_pathways Metabolic Pathways cluster_metabolites Metabolites cluster_enzymes Key Enzymes Phenacetin_d5 This compound O_deethylation O-deethylation Phenacetin_d5->O_deethylation N_deacetylation N-deacetylation Phenacetin_d5->N_deacetylation Hydroxylation Aromatic Hydroxylation Phenacetin_d5->Hydroxylation Acetaminophen Acetaminophen O_deethylation->Acetaminophen p_Phenetidine p-Phenetidine N_deacetylation->p_Phenetidine Hydroxy_Phenacetin 2-Hydroxy-phenacetin Hydroxylation->Hydroxy_Phenacetin CYP1A2 CYP1A2 CYP1A2->O_deethylation CYP2A13 CYP2A13 (Dog) CYP2A13->O_deethylation Deacetylase Deacetylase Deacetylase->N_deacetylation CYP_other Other CYPs CYP_other->Hydroxylation

Caption: Major metabolic pathways of Phenacetin.

Conclusion

This guide provides a framework for comparing the metabolism of this compound across different preclinical species and humans. The provided quantitative data, though incomplete for some species, highlights the importance of species-specific considerations in drug metabolism studies. The detailed experimental protocol offers a standardized approach for generating robust and comparable data. The visualization of metabolic pathways aids in understanding the complex biotransformation of phenacetin. By utilizing this information, researchers can make more informed decisions in the drug development process, ultimately contributing to the development of safer and more effective therapeutics. Further research is warranted to fill the existing data gaps, particularly in obtaining comprehensive kinetic data for this compound metabolism in monkey and dog liver microsomes.

References

Validating Acetaminophen Formation: A Comparative Guide to Using Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic conversion of phenacetin to acetaminophen is a key reaction for evaluating the activity of the cytochrome P450 enzyme CYP1A2. Accurate quantification of this transformation is crucial for in vitro drug metabolism studies, including reaction phenotyping and drug-drug interaction screening. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Phenacetin-d5 and other common internal standards for validating acetaminophen formation from phenacetin.

The Critical Role of Internal Standards

In LC-MS/MS-based bioanalysis, an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1] An ideal IS co-elutes with the analyte and exhibits similar ionization properties, thus compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[2][3] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard as they have nearly identical physicochemical properties to the analyte.[1][2]

Comparison of Internal Standards for Acetaminophen Formation Assay

This section compares the performance of this compound, Acetaminophen-d4, and a non-deuterated structural analog as internal standards for the validation of acetaminophen formation from phenacetin in human liver microsomes.

Quantitative Performance Data

The following table summarizes typical validation parameters for different internal standards used in the quantification of acetaminophen. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Internal StandardAnalyteLinearity RangePrecision (%CV)Accuracy (%)Recovery (%)Matrix Effect (%)
This compound Phenacetin10-5000 ng/mL[4]<15%[4]87-112%[4]Data not availableData not available
Acetaminophen-d4 Acetaminophen1-500 ng/mL[4]<15%[4]87-112%[4]~102%[5]~1.10[5]
Phenacetin (non-labeled) Acetaminophen1-100 µg/mL[6]<15.83%[6]90.00-99.56%[6]Not applicableNot applicable

Note: %CV refers to the coefficient of variation. Accuracy is presented as the percentage of the nominal concentration. Recovery refers to the extraction efficiency of the analyte from the matrix. Matrix effect is expressed as the matrix factor, where a value of 1 indicates no effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

This compound: The Ideal Choice for Monitoring the Parent Drug

When the primary goal is to accurately quantify the depletion of the substrate (phenacetin), this compound is the most appropriate internal standard. As a SIL-IS of the analyte being measured, it will co-elute and experience nearly identical matrix effects, leading to the most accurate quantification of phenacetin.

Acetaminophen-d4: The Standard for Quantifying the Metabolite

For validating the formation of the metabolite, acetaminophen, Acetaminophen-d4 is the recommended internal standard.[7][8][9] It will co-elute with the newly formed acetaminophen and correct for any variability in its extraction and ionization. Using Acetaminophen-d4 ensures the accurate quantification of the CYP1A2 activity by precisely measuring the metabolite's appearance.

Alternative (Non-Deuterated) Internal Standards

In the absence of a SIL-IS, a structural analog can be used. For instance, non-labeled phenacetin has been used as an internal standard for acetaminophen quantification.[6] While this approach is more cost-effective, it is not ideal. Structural analogs may have different retention times and ionization efficiencies compared to the analyte, leading to inadequate correction for matrix effects and potentially compromising the accuracy of the results.[1]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of phenacetin to acetaminophen and a typical experimental workflow for its validation.

Phenacetin Phenacetin CYP1A2 CYP1A2 (O-deethylation) Phenacetin->CYP1A2 Acetaminophen Acetaminophen CYP1A2->Acetaminophen

Figure 1. Metabolic pathway of phenacetin to acetaminophen.

cluster_incubation Microsomal Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Phenacetin Phenacetin (Substrate) Phenacetin->Incubate NADPH NADPH Generating System NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Add_IS Add Internal Standard (this compound or Acetaminophen-d4) Quench->Add_IS Centrifuge Centrifuge to Pellet Protein Add_IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS Supernatant->Inject Quantify Quantify Acetaminophen and/or Phenacetin Inject->Quantify

Figure 2. Experimental workflow for CYP1A2 assay.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating acetaminophen formation from phenacetin.

In Vitro Phenacetin O-deethylation Assay in Human Liver Microsomes

This protocol is adapted from established methods for determining CYP1A2 activity.[10][11]

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • Phenacetin

  • Acetaminophen

  • This compound or Acetaminophen-d4 (Internal Standard)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS grade water and solvents

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.1 mg/mL final protein concentration) and phenacetin (substrate, e.g., 100 µM final concentration) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound or Acetaminophen-d4).

  • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the quantification of acetaminophen and phenacetin. Specific conditions should be optimized for the instrument in use.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[5]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient appropriate for the separation of phenacetin and acetaminophen.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • Phenacetin: 180.1 → 138.1[6]

    • Acetaminophen: 152.1 → 110.1[5]

    • This compound: To be determined based on the specific deuteration pattern

    • Acetaminophen-d4: 156.1 → 114.1[5]

Conclusion

For the robust validation of acetaminophen formation from phenacetin, the choice of internal standard is critical. While this compound is ideal for monitoring the parent drug, Acetaminophen-d4 is the superior choice for accurately quantifying the formation of the metabolite, acetaminophen , which is the direct measure of CYP1A2 activity. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest provides the most reliable correction for experimental variability and matrix effects, ensuring the generation of high-quality, reproducible data for drug metabolism and interaction studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Phenacetin-d5, a deuterated analog of Phenacetin. Adherence to these guidelines is critical for protecting personnel and the environment from potential hazards.

Phenacetin is recognized as a substance that may cause cancer and can be harmful if ingested.[1][2] Consequently, its deuterated form, this compound, must be handled with the same level of caution. In the United States, Phenacetin is categorized as a U-listed hazardous waste (U187), mandating specific disposal protocols under federal, state, and local regulations.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses

  • A laboratory coat

  • Chemical-resistant gloves

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following steps outline the recommended procedure:

  • Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Keep deuterated compound waste separate from non-deuterated waste to avoid cross-contamination and to facilitate proper disposal.[5] Do not mix this compound waste with other solvents or chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid this compound waste.

    • For solutions containing this compound, use a compatible, sealed container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified hazardous waste management companies.

  • Recommended Disposal Method: The preferred method for the disposal of Phenacetin and its analogs is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1] This process ensures the complete destruction of the hazardous compound. In some cases, the waste may be dissolved or mixed with a combustible solvent by the disposal company to facilitate incineration.[1]

  • Empty Container Management: Treat all empty containers that have held this compound as hazardous waste. They should be collected and disposed of in the same manner as the chemical itself.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is essential for regulatory compliance and for tracking chemical inventory.

Quantitative Data and Hazard Summary

For quick reference, the following table summarizes the key information regarding Phenacetin, which is applicable to this compound.

Parameter Information Reference
Chemical Name Phenacetin-
Synonyms Acetophenetidin[4]
Hazard Classification Harmful if swallowed, May cause cancer[1][2]
US EPA Waste Code U187[4]
Primary Disposal Route Incineration via a licensed waste disposal service[1]
Personal Protective Equipment Safety glasses, lab coat, gloves[3][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound) B Segregate Waste (Keep Deuterated Separate) A->B C Select Appropriate Labeled Container B->C D Store Securely in Designated Area C->D E Contact EHS for Waste Pickup D->E F Licensed Contractor Collects Waste E->F G Final Disposal (Incineration) F->G H Document Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Phenacetin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Phenacetin-d5

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given that Phenacetin is classified as a substance reasonably anticipated to be a human carcinogen, all procedures must be conducted with stringent safety measures to minimize exposure.[1] this compound, as a deuterated analog, should be handled with the same precautions as its parent compound.[2]

Hazard Identification and Risk Assessment

This compound is the deuterated form of Phenacetin.[3][4] Phenacetin is categorized as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1] It is also harmful if swallowed.[1] The primary risks are associated with inhalation of airborne particles and accidental ingestion. Due to its carcinogenic nature, it is considered a particularly hazardous substance, and exposure should be minimized to the lowest achievable levels.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against exposure to this compound. All personnel must be trained in the proper use and disposal of PPE. The following table summarizes the required equipment.[6][7]

Protection Type Required Equipment Specifications and Procedures
Hand Protection Nitrile Gloves (Double Gloving)Double gloving is mandatory when handling the compound.[8] Inspect gloves for tears or holes before use. Change gloves immediately upon contamination or after each use. Do not wear gloves outside the designated laboratory area.[9]
Body Protection Dedicated Laboratory CoatA buttoned, long-sleeved lab coat is required. This coat must not be worn outside the designated work area.[8] In case of significant contamination, the lab coat should be promptly and carefully removed and disposed of as hazardous waste.
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles are required to protect from splashes.[10] A face shield should be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Respiratory Protection N95 or Higher-Rated RespiratorRequired for procedures with a high risk of generating airborne particulates, such as weighing the powder outside of a containment enclosure.[8] All respirator use must comply with a formal respiratory protection program, including fit-testing. The need for a respirator may be eliminated by using primary containment equipment.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for minimizing risk. All handling of this compound, especially in solid form, must occur within a designated area, clearly marked with hazard signs.[5]

Preparation and Weighing

Handling solid, potent compounds requires specialized engineering controls to prevent the generation of dust.

  • Work Area Preparation : Before starting, cover the work surface within the containment unit with disposable, absorbent bench paper.[5]

  • Containment : All manipulations of solid this compound must be performed in a certified chemical fume hood, a glovebox, or a ventilated balance safety enclosure (VBSE).[5][11] A standard fume hood is less effective for controlling powders.[11]

  • Weighing :

    • Do not weigh the compound directly on an open balance.[5]

    • Tare a sealable container (e.g., a vial with a cap) inside the containment unit.

    • Add the this compound to the tared container.

    • Securely close the container before removing it from the containment unit to the balance for weighing.[5]

    • Make any necessary adjustments to the amount inside the containment unit.

  • Solution Preparation : If preparing a solution, add the solvent to the sealed container with the powder inside the fume hood or glovebox to dissolve it before removing it for use in experiments.

Experimental Use
  • Transport : When moving this compound, whether in solid or solution form, use secondary containment. Place the primary container in a durable, unbreakable, and sealed outer container that is clearly labeled.[8]

  • Minimizing Exposure : Keep containers of this compound closed whenever possible.[5] Plan all procedures to minimize the generation of aerosols.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

Spill Type Procedure
Minor Spill (Solid) 1. Do not use a dry sweep method.[5] 2. Gently cover the spill with absorbent paper or damp cloths to avoid raising dust.[12] 3. Wet the material with a suitable solvent (e.g., water) to create a slurry. 4. Carefully collect the slurry and contaminated materials using a scoop or forceps. 5. Place all materials into a sealed, labeled hazardous waste container. 6. Decontaminate the area with an appropriate cleaning agent, followed by soap and water.
Minor Spill (Liquid) 1. Absorb the spill using chemical absorbent pads or vermiculite.[12] 2. Collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container. 3. Decontaminate the spill area thoroughly.
Major Spill 1. Evacuate the immediate area and alert personnel.[12] 2. Restrict access to the area. 3. Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately. 4. Do not attempt to clean up a major spill without appropriate training and PPE, which may include a full-body protective suit and breathing apparatus.[12]

Disposal Plan

All waste containing this compound, including contaminated PPE, bench paper, and experimental materials, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste : Collect all contaminated solids (e.g., gloves, wipes, vials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect all contaminated liquid waste in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps : Any contaminated needles or blades must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Carcinogen, Toxic).

  • Store waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.[10]

Final Disposal
  • Phenacetin is listed under EPA waste number U187 when it is a discarded commercial chemical product.[12]

  • Disposal must be conducted through your institution's EHS-approved hazardous waste management vendor.[12] This typically involves incineration in a licensed facility or burial in a certified hazardous waste landfill.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Workflow Visualization

The following diagram outlines the critical workflow for safely handling this compound from initial preparation to final disposal.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (Fume Hood / Glovebox) don_ppe 2. Don Full PPE (Double Gloves, Coat, Goggles) prep_area->don_ppe weigh_contain 3. Weigh Solid in Sealed Container don_ppe->weigh_contain dissolve 4. Prepare Solution (If applicable, within hood) weigh_contain->dissolve transport 5. Transport with Secondary Containment dissolve->transport experiment 6. Conduct Experiment transport->experiment decontaminate 7. Decontaminate Work Area & Equipment experiment->decontaminate spill Spill Occurs experiment->spill segregate_waste 8. Segregate Hazardous Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste 9. Seal & Label Waste Containers segregate_waste->label_waste store_waste 10. Store Waste for Pickup label_waste->store_waste spill_proc Follow Spill Procedures spill->spill_proc spill_proc->decontaminate

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.